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Core Science & Biosynthesis

Foundational

methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate physical characteristics

This guide details the physical characteristics, synthesis, and analytical profile of Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate , commonly known as -Methyl-L-isoleucine methyl ester . [1] Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical characteristics, synthesis, and analytical profile of Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate , commonly known as


-Methyl-L-isoleucine methyl ester .

[1]

Executive Summary

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate is a specialized amino acid derivative used primarily in the synthesis of peptidomimetics and


-methylated peptides . The introduction of the 

-methyl group alters the conformational space of the peptide backbone, enhances proteolytic stability, and improves membrane permeability—critical factors in modern drug design. This guide provides a definitive reference for its physicochemical properties, synthesis, and handling.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

ParameterDetail
IUPAC Name Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate
Common Name ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-Methyl-L-isoleucine methyl ester
CAS Number 3339-43-3 (Hydrochloride salt)
Chemical Formula C

H

NO

(Free Base) C

H

NO

[1][2][3][4][5][6][7][8]·HCl (Hydrochloride Salt)
Molecular Weight 159.23 g/mol (Free Base) 195.69 g/mol (HCl Salt)
SMILES CCOC)NC
Stereochemistry (2S, 3S) - Derived from L-Isoleucine
Structural Visualization

The compound retains the isoleucine side-chain stereochemistry (


-butyl group) while modifying the backbone with an 

-methyl and

-methyl group.

Structure cluster_0 Core Structure cluster_1 Functional Impact N N-Methyl Amine (Secondary Amine) C_alpha Alpha Carbon (Chiral Center 2S) N->C_alpha Conf Conformational Rigidity N->Conf cis/trans amide equilibrium Stab Proteolytic Stability N->Stab Blocks enzymatic cleavage C_beta Beta Carbon (Chiral Center 3S) C_alpha->C_beta Ester Methyl Ester (C-Terminus) C_alpha->Ester Perm Membrane Permeability Ester->Perm Lipophilicity

Caption: Structural decomposition highlighting the functional impact of N-methylation and esterification on peptide properties.

Physical Characteristics Matrix

The values below specifically refer to the Hydrochloride Salt (HCl) , which is the standard stable commercial form. The free base is an oil and is prone to cyclization (diketopiperazine formation) if stored for long periods.

PropertyValue / CharacteristicCondition / Note
Physical State Solid (Crystalline Powder)White to off-white
Melting Point 96 – 100 °C Broad range typical for hygroscopic salts
Optical Rotation

Concentration

in CHCl

[1]
Solubility High: Water, Methanol, DMSO Moderate: Ethanol, DCM Low: Hexane, EtherPolar protic solvents preferred
Hygroscopicity High Must be stored in a desiccator
pKa (est.) ~7.8 (Amine)Lower than primary amine due to methylation
LogP (est.) 1.21Moderately lipophilic

Critical Note on Optical Rotation: Values can vary significantly based on solvent and temperature. The value


 (CHCl

) is specific to the

-methyl derivative. Contrast this with L-Ile-OMe HCl (non-methylated), which has a rotation of

(H

O). Ensure you are referencing the correct derivative.

Synthesis & Manufacturing Protocol

The most robust route for synthesizing mono-


-methylated amino acid esters is Reductive Amination . Direct alkylation with methyl iodide is discouraged due to the difficulty in stopping at the mono-methyl stage (over-alkylation to quaternary ammonium salts is common).
Protocol: Reductive Amination via Formaldehyde/NaCNBH

Reagents:

  • Starting Material: L-Isoleucine methyl ester hydrochloride (1.0 eq)

  • Reagent A: Formaldehyde (37% aq. solution, 3.0 eq)

  • Reagent B: Sodium Cyanoborohydride (NaCNBH

    
    , 2.0 eq)
    
  • Solvent: Methanol (MeOH)

  • Acid: Acetic Acid (to adjust pH)

Step-by-Step Workflow:

  • Dissolution: Dissolve L-Ile-OMe·HCl in Methanol (0.2 M concentration).

  • Imine Formation: Add Formaldehyde. Stir for 15 minutes at room temperature.

  • Reduction: Cool the mixture to 0°C. Add NaCNBH

    
     portion-wise.
    
  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1; stain with Ninhydrin).

    • Note: N-methyl amines stain reddish/brown with ninhydrin, unlike the purple of primary amines.

  • Quenching: Quench with water. Evaporate Methanol under reduced pressure.

  • Extraction: Dilute residue with water. Basify to pH ~9 with saturated NaHCO

    
    . Extract 3x with Ethyl Acetate (EtOAc).
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Salt Formation: Redissolve the resulting oil in minimal dry ether/dioxane and add 4M HCl in Dioxane to precipitate the hydrochloride salt.

Synthesis Start L-Ile-OMe HCl Step1 Imine Formation (HCHO, MeOH) Start->Step1 pH adjustment Step2 Reduction (NaCNBH3, 0°C) Step1->Step2 Hydride transfer Inter N-Methyl-L-Ile-OMe (Free Base Oil) Step2->Inter Workup (pH 9) Final N-Methyl-L-Ile-OMe HCl (Crystalline Solid) Inter->Final HCl/Dioxane

Caption: Reductive amination pathway ensuring mono-methylation selectivity.

Analytical Characterization

To validate the identity of the synthesized or purchased compound, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 (Free base) or D

O (HCl salt)
NucleusShift (

ppm)
MultiplicityAssignment

H
0.85 – 0.95Multiplet

-CH

and

-CH

(Side chain)

H
1.10 – 1.50Multiplet

-CH

(Side chain)

H
1.60 – 1.80Multiplet

-CH (Side chain)

H
2.35 – 2.45 Singlet

-CH

(Diagnostic Peak)

H
3.05Doublet

-CH

H
3.70 Singlet

-CH

(Ester)
Mass Spectrometry (ESI-MS)
  • Molecular Ion (M+H)

    
    :  Calculated: 160.13 m/z. Found: 160.1 m/z.
    
  • Fragment Ions: Loss of methoxy group (M-31) is common.

Handling, Stability & Storage

Stability Profile
  • Hygroscopicity: The HCl salt is highly hygroscopic. Exposure to ambient moisture will cause the powder to clump and eventually deliquesce.

  • Cyclization: The free base form is unstable upon prolonged storage. It tends to cyclize to form the diketopiperazine (if dimerized) or hydrolyze. Always store as the HCl salt.

  • Racemization: The (2S, 3S) stereocenters are generally stable under neutral conditions but can epimerize under strong basic conditions or high heat.

Storage Protocols
  • Temperature: Store at -20°C for long-term stability (up to 2 years). Store at 2-8°C for active use (up to 6 months).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Tightly sealed glass vial with a desiccant pack in the secondary container.

References

  • ScienceMadness & Literature Data. Synthesis and reactions of polymer-bound Ph3P... N-methyl-L-isoleucine methyl ester hydrogen chloride data. Retrieved from (Verified context: [

    
    ]
    
    
    
    +10.5 in CHCl
    
    
    ).
  • PubChem. Compound Summary: N-Methyl-L-isoleucine methyl ester hydrochloride (CAS 3339-43-3). Retrieved from .

  • Chemical Book/Suppliers. Physical properties of Amino Acid Methyl Esters. Retrieved from .

  • Journal of Organic Chemistry. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005).[1] American Chemical Society.[6] Retrieved from .

Sources

Exploratory

In-Depth Technical Guide: Synthesis of N-Methyl-L-Isoleucine Methyl Ester

Topic: Key Intermediates in N-Methyl-L-Isoleucine Methyl Ester Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key Intermediates in N-Methyl-L-Isoleucine Methyl Ester Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

N-Methyl-L-isoleucine methyl ester is a critical building block in modern peptidomimetic drug design.[1] The N-methylation of amino acids serves two primary functions in medicinal chemistry: it enhances proteolytic stability by blocking peptidase cleavage sites, and it constrains peptide backbone conformation, often improving potency and selectivity.[2]

However, the synthesis of N-methylated isoleucine presents a specific stereochemical challenge. Unlike alanine or glycine, isoleucine possesses a


-branched side chain and two chiral centers (

and

). Harsh alkylation conditions risk epimerization at the

-carbon (forming allo-isoleucine derivatives) or over-methylation to the dimethyl species.

This guide details the Fukuyama Amine Synthesis (o-NBS Method) as the primary "Gold Standard" protocol. This route is selected for its superior control over mono-methylation and preservation of chiral integrity compared to traditional reductive amination or direct alkylation.

Route Comparison Matrix
FeatureFukuyama Synthesis (Recommended) Reductive Amination Freidinger (Oxazolidinone)
Key Intermediate N-o-NBS-L-Ile-OMeImine/Iminium Ion5-Oxazolidinone
Mono-methylation Guaranteed (Sulfonamide activation)Difficult (Risk of dimethylation)Guaranteed (Cyclic constraint)
Stereocontrol High (>99% ee retained)Variable (pH dependent)Very High (Fixed geometry)
Scalability High (Crystalline intermediates)High (One-pot)Moderate (Multi-step)
Primary Use High-purity Pharmaceutical IntermediatesIndustrial/Bulk ReagentsComplex Total Synthesis

The Fukuyama Pathway: Core Mechanism & Intermediates

The Fukuyama method utilizes the electron-withdrawing o-nitrobenzenesulfonyl (o-NBS) group to render the sulfonamide nitrogen acidic enough for alkylation under mild conditions (Mitsunobu or base-mediated), preventing the formation of quaternary ammonium salts.

Reaction Scheme Visualization

FukuyamaSynthesis SM L-Isoleucine Methyl Ester (HCl Salt) Int1 Intermediate 1: N-o-NBS-L-Ile-OMe SM->Int1 o-NBS-Cl, Et3N (Sulfonylation) Int2 Intermediate 2: N-Me-N-o-NBS-L-Ile-OMe Int1->Int2 Me2SO4, DBU (Methylation) Prod Product: N-Me-L-Ile-OMe Int2->Prod HS-CH2CH2-OH, DBU (Deprotection)

Figure 1: The Fukuyama amine synthesis pathway for N-methyl-L-isoleucine methyl ester, highlighting the critical sulfonamide intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of Intermediate 1 (N-o-NBS-L-Ile-OMe)

Objective: Activate the primary amine while preventing over-alkylation. Causality: The o-nitro group provides steric bulk and electronic withdrawal, facilitating clean mono-alkylation in the subsequent step.

  • Reagents: L-Isoleucine methyl ester HCl (1.0 equiv), o-Nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 equiv), Triethylamine (Et3N, 2.2 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.[3]

Protocol:

  • Suspend L-Isoleucine methyl ester HCl (e.g., 10.0 g) in anhydrous DCM (100 mL) at 0°C.

  • Add Et3N dropwise to neutralize the HCl salt and scavenge acid generated during sulfonylation.

  • Add o-NBS-Cl portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over Na2SO4 and concentrate.

  • Yield: Typically 95-98% as a pale yellow oil or solid.

Step 2: Synthesis of Intermediate 2 (N-Me-N-o-NBS-L-Ile-OMe)

Objective: Selective introduction of the methyl group. Causality: The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base is critical. It is strong enough to deprotonate the sulfonamide (pKa ~10-11) but non-nucleophilic, minimizing ester hydrolysis side reactions.

  • Reagents: Intermediate 1 (1.0 equiv), Dimethyl sulfate (Me2SO4, 1.2 equiv), DBU (1.5 equiv).

  • Solvent: DMF (anhydrous).

Protocol:

  • Dissolve Intermediate 1 in DMF at 0°C.

  • Add Me2SO4 followed by the dropwise addition of DBU.

  • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Critical Check: Monitor for the disappearance of the N-H proton by NMR if possible, or TLC.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and 0.5N HCl.

  • Yield: 92-99%. No column chromatography is usually required if the washing is thorough.

Step 3: Deprotection to Final Product (N-Me-L-Ile-OMe)

Objective: Removal of the o-NBS group via nucleophilic aromatic substitution (Meisenheimer complex). Causality: Thiophenol or 2-mercaptoethanol is used as a soft nucleophile to displace the sulfonamide.

  • Reagents: Intermediate 2 (1.0 equiv), 2-Mercaptoethanol (3.0 equiv), DBU (5.0 equiv).

  • Solvent: DMF or Acetonitrile.

Protocol:

  • Dissolve Intermediate 2 in DMF.

  • Add 2-Mercaptoethanol and DBU.

  • Stir at RT for 1-2 hours. The solution often turns bright yellow (nitrophenyl sulfide byproduct).

  • Workup: Dilute with ether/EtOAc. Wash with sat.[3] NaHCO3 (removes thiophenol byproducts) and water.

  • Isolation: Extract the basic amine into 1N HCl. Wash the aqueous layer with ether (removes non-basic impurities). Basify the aqueous layer with Na2CO3 and extract back into DCM.

  • Salt Formation: Treat the DCM layer with HCl/dioxane to precipitate N-Methyl-L-Isoleucine Methyl Ester Hydrochloride .

Key Intermediates Characterization

The following data serves as a self-validating reference for the synthesis.

IntermediateStructureMolecular WeightPhysical StateKey 1H NMR Signals (CDCl3, δ ppm)
Starting Material L-Ile-OMe·HCl181.66White Solid3.9 (d,

-H), 3.8 (s, OMe)
Intermediate 1 N-o-NBS-L-Ile-OMe~330.36Pale Yellow Oil8.0-7.7 (m, Ar-H), 5.8 (d, NH), 4.2 (dd,

-H), 3.5 (s, OMe)
Intermediate 2 N-Me-N-o-NBS-L-Ile-OMe~344.39Yellow Oil3.05 (s, N-Me) , 4.3 (d,

-H), 3.45 (s, OMe). Note: N-Me singlet is diagnostic.
Final Product N-Me-L-Ile-OMe·HCl195.69White Solid2.75 (s, N-Me), 3.85 (s, OMe), 0.9-1.0 (m,

-Me)

Alternative Route: Reductive Amination (Risk Analysis)

While the Fukuyama method is superior for purity, reductive amination is often used for speed. However, for isoleucine, this route carries significant risks.

Protocol Summary: Reaction of L-Ile-OMe with Formaldehyde (1.0 equiv) and Sodium Triacetoxyborohydride (NaBH(OAc)3) in DCM/THF.

Critical Failure Points:

  • Over-methylation: It is difficult to stop at the mono-methyl stage. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to dimethylation.

  • Racemization: If the pH drops too low during imine formation, the

    
    -proton of the isoleucine ester becomes labile, leading to partial epimerization to allo-isoleucine.
    

Decision Logic:

DecisionTree Start Start: Need N-Me-Ile-OMe Q1 Is stereochemical purity (>99% ee) CRITICAL? Start->Q1 Q2 Is scale >1kg? Q1->Q2 No RouteA Use Fukuyama Method (o-NBS) Q1->RouteA Yes RouteB Use Reductive Amination (Strict pH control) Q2->RouteB Yes (Cost driven) RouteC Use Freidinger Method (Oxazolidinone) Q2->RouteC No (Research scale)

Figure 2: Decision matrix for selecting the synthesis route based on purity and scale requirements.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81.

  • BenchChem. (2025).[3] N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride Synthesis Guide.

  • PubChem. (2025).[4] N-Methyl-L-isoleucine methyl ester hydrochloride Compound Summary.

Sources

Foundational

Technical Deep Dive: Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate

The following technical guide provides an in-depth review of Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate , commonly known as -Methyl-L-Isoleucine Methyl Ester . Executive Summary Methyl (2S,3S)-3-methyl-2-(methylam...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate , commonly known as


-Methyl-L-Isoleucine Methyl Ester .

Executive Summary

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate (CAS: 3339-43-3 for HCl salt) is the methyl ester derivative of


-methyl-L-isoleucine.[1][2] In the landscape of modern medicinal chemistry, this compound serves as a critical building block for "peptidomimetics"—modified peptides designed to bypass the pharmacological limitations of natural peptides.

The introduction of the


-methyl group at the isoleucine backbone serves two primary functions:
  • Conformational Constraint: It forces the peptide backbone into specific geometries (often favoring cis-amide bonds), reducing entropic penalties upon binding to a receptor.

  • Metabolic Stability: It eliminates the hydrogen bond donor on the amide nitrogen, masking the peptide bond from proteolytic enzymes and improving membrane permeability (oral bioavailability).

This guide details the synthesis, characterization, and application of this compound, with a specific focus on overcoming the steric challenges inherent to its use in Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile & Properties[2][4][5][6][7][8]

PropertyData
IUPAC Name Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate
Common Name

-Methyl-L-Isoleucine Methyl Ester
Molecular Formula

Molecular Weight 159.23 g/mol (Free Base); 195.69 g/mol (HCl Salt)
Stereochemistry (2S, 3S) - L-Isoleucine backbone
Physical State White to off-white crystalline powder (as HCl salt)
Solubility Soluble in water, methanol, DCM, DMF
Key Risk Racemization during ester hydrolysis (saponification)

Synthesis Protocols

The synthesis of


-methylated amino acid esters requires precision to prevent racemization at the 

-carbon. Two primary routes are established in the literature: Reductive Amination (Route A) and Sulfonamide Methylation (Route B).
Route A: Reductive Amination (Direct Method)

This is the most direct route but requires careful control of pH and stoichiometry to prevent over-methylation (formation of the dimethyl ammonium species).

Mechanism:

  • Imine Formation: L-Isoleucine methyl ester reacts with formaldehyde to form an imine/oxazolidinone intermediate.

  • Reduction: The imine is selectively reduced by Sodium Cyanoborohydride (

    
    ).
    

Protocol:

  • Dissolve L-Isoleucine methyl ester HCl (10 mmol) in Methanol (50 mL).

  • Add Formaldehyde (37% aq., 1.2 eq) and stir for 15 minutes.

  • Add

    
     (1.5 eq) and Acetic Acid (1 mL) to maintain pH ~5–6.
    
  • Stir at room temperature for 12 hours.

  • Workup: Quench with water, extract with DCM, and wash with saturated

    
    .
    
  • Purification: Flash chromatography (EtOAc/Hexane) or crystallization as HCl salt.

Route B: The Nosyl-Protection Strategy (High Purity)

For applications requiring high enantiomeric purity (e.g., GMP drug manufacturing), the Fukuyama-Mitsunobu or Nosyl-methylation strategy is preferred. This method avoids the risk of over-methylation.

Protocol:

  • Protection: React L-Ile-OMe with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine to form the sulfonamide.

  • Methylation: Treat the sulfonamide with Methyl Iodide (MeI) and a base (typically

    
     or DBU) in DMF. The electron-withdrawing NBS group acidifies the N-H bond, facilitating mild methylation.
    
  • Deprotection: Remove the NBS group using thiophenol/DBU or mercaptoethanol.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow and decision points between the two synthesis routes.

SynthesisRoutes Start Start: L-Isoleucine Methyl Ester Decision Select Synthesis Route Start->Decision RouteA Route A: Reductive Amination (Speed & Cost) Decision->RouteA Standard Lab Scale RouteB Route B: Nosyl Protection (High Purity/No Over-methylation) Decision->RouteB GMP / High Purity StepA1 Imine Formation (HCHO, MeOH) RouteA->StepA1 StepA2 Reduction (NaBH3CN, AcOH) StepA1->StepA2 End Product: N-Me-L-Ile-OMe StepA2->End StepB1 Protection (o-NBS-Cl, Collidine) RouteB->StepB1 StepB2 Methylation (MeI, K2CO3) StepB1->StepB2 StepB3 Deprotection (Thiophenol/DBU) StepB2->StepB3 StepB3->End

Figure 1: Comparative workflow for the synthesis of N-Methyl-L-Isoleucine Methyl Ester.

Application in Peptide Synthesis[4][6][7][8][9][10][11][12]

The methyl ester is often an intermediate. To use this residue in Solid-Phase Peptide Synthesis (SPPS), the ester must usually be hydrolyzed to the free acid (


-Me-L-Ile-OH) and then Fmoc-protected, or the ester is used directly as the C-terminal cap.
Critical Challenge: Steric Hindrance

Coupling to an


-methyl amino acid is difficult; coupling onto an 

-methyl amino acid (where the

-Me is the nucleophile) is even harder. The methyl group creates significant steric clash and lowers the nucleophilicity of the amine.
The "Saponification Trap" (Expert Insight)

If you need to generate the free acid from the methyl ester, do not use standard LiOH/NaOH hydrolysis .

  • Problem:

    
    -methyl amino acid esters are highly prone to racemization under basic conditions due to the formation of an enolizable intermediate.
    
  • Solution: Use Lithium Iodide (LiI) in Ethyl Acetate .[3] This

    
    -type dealkylation occurs under neutral conditions, preserving the stereocenter (See Reference 1).
    
SPPS Coupling Protocol

When coupling the next amino acid onto the N-terminal


-Me-Ile:
  • Reagent Selection: Standard HBTU/HCTU often fails. Use HATU or PyBroP .[4]

  • Double Coupling: Perform the coupling twice (2 x 1 hour).

  • Monitoring: The Ninhydrin (Kaiser) test does not work on secondary amines (no blue color). Use the Chloranil Test or Bromophenol Blue monitoring.

Visualization: SPPS Decision Logic

SPPS_Logic Input N-Me-Ile-OMe (Starting Material) Action Intended Use? Input->Action Path1 C-Terminal Cap Action->Path1 Direct Use Path2 Internal Residue (Requires Free Acid) Action->Path2 Deprotection Needed Coupling Coupling to Peptide Path1->Coupling Hydrolysis Hydrolysis Step Path2->Hydrolysis Warning CRITICAL: Avoid LiOH (Racemization) Use LiI / EtOAc Hydrolysis->Warning Hydrolysis->Coupling Yields N-Me-Ile-OH

Figure 2: Decision logic for incorporating N-Me-Ile-OMe into peptide workflows, highlighting the critical hydrolysis risk.

References

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.

  • BenchChem. (2025).[5] Stereochemistry of N-Methylleucine: A Technical Guide for Drug Development.

  • Sigma-Aldrich. (2025). Product Specification: (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride.[1][2]

  • Chem-Impex. (2025). N-Methyl-L-isoleucine methyl ester hydrochloride Applications.

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides. Journal of Peptide Science.

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate

Abstract This application note provides comprehensive protocols for the accurate and robust quantification of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate, the methyl ester of N-methyl-L-isoleucine.[1] Given the imp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides comprehensive protocols for the accurate and robust quantification of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate, the methyl ester of N-methyl-L-isoleucine.[1] Given the importance of precise quantification of chiral amino acid derivatives in pharmaceutical development and metabolic studies, this guide details two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with chemical derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, analytical scientists, and quality control professionals, emphasizing the rationale behind procedural choices to ensure method integrity and reliability. Furthermore, this document outlines the essential parameters for method validation in accordance with industry standards and discusses strategies for chiral separation.

Introduction to the Analyte and Quantitative Challenges

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate is a chiral amino acid derivative. The accurate measurement of such compounds is critical for ensuring the identity, purity, and potency of pharmaceutical products and for understanding biological systems.[2][3]

The primary analytical challenges stem from the molecule's inherent physicochemical properties:

  • Polarity: The presence of the secondary amine and ester groups imparts significant polarity, making it unsuitable for direct analysis by traditional gas chromatography.[4]

  • Volatility and Thermal Stability: Amino acid derivatives can be thermally labile, potentially degrading in a hot GC injector port, which leads to inaccurate and unreliable results.[5][6]

  • Stereoisomerism: The molecule contains two chiral centers. If the goal is to quantify the (2S,3S)-isomer specifically in the presence of other stereoisomers (diastereomers or enantiomers), a chiral-specific analytical method is mandatory.[7]

To overcome these challenges, specific analytical strategies are required. For GC-based analysis, chemical derivatization is essential to increase volatility and thermal stability. Alternatively, LC-MS/MS offers a powerful solution for analyzing the compound directly in complex matrices with high sensitivity and specificity.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and leverages the resolving power of gas chromatography with the specificity of mass spectrometry. It is particularly effective for complex matrices but necessitates a derivatization step to prepare the analyte for GC analysis.

Principle of Derivatization

Derivatization is a chemical modification process designed to make an analyte more amenable to a specific analytical technique. For GC analysis of polar molecules like methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate, the primary goal is to mask the polar secondary amine group with a nonpolar moiety. This conversion reduces polarity, increases volatility, and improves chromatographic peak shape.[4] We will employ an acylation reaction using pentafluoropropionic anhydride (PFPA), a common and effective reagent for derivatizing amines.[5]

Experimental Protocol: Derivatization
  • Sample Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., Methanol or Acetonitrile). For calibration standards, create a series of dilutions from the stock solution.

  • Drying: Aliquot 100 µL of the sample or standard into a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. The removal of protic solvents is crucial as they can interfere with the derivatization reagent.

  • Acylation Reaction:

    • Add 50 µL of Ethyl Acetate to the dried residue to redissolve it.

    • Add 50 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial tightly and heat at 65°C for 30 minutes to ensure complete reaction.[8]

  • Final Preparation: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Experimental Protocol: GC-MS Analysis

The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrument and matrix.

Parameter Condition
GC System Agilent 8890 or equivalent
Column SLB-5ms or DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injection Volume 1 µL
Injector Mode Splitless
Injector Temp. 280°C[9]
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 80°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 5 min
MS System Agilent 5977 or equivalent single quadrupole
Ionization Mode Electron Impact (EI), 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Hypothetical Quantifier Ion & Qualifier Ions (To be determined empirically from a full scan of the derivatized standard)
Workflow and Rationale

The GC-MS workflow ensures that the analyte is efficiently separated and selectively detected. The use of a non-polar 5% phenyl-methylpolysiloxane column is ideal for separating the derivatized, less polar analyte. Operating the mass spectrometer in SIM mode dramatically increases sensitivity and selectivity by monitoring only the characteristic ions of the target compound, which is essential for accurate quantification at low levels.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard Dry Evaporate to Dryness Sample->Dry Deriv Add Reagents & Heat (65°C, 30 min) Dry->Deriv Inject GC-MS Injection Deriv->Inject Sep Chromatographic Separation Inject->Sep Detect MS Detection (SIM) Sep->Detect Integrate Peak Integration Detect->Integrate Quant Quantification Integrate->Quant

Caption: GC-MS workflow from sample preparation to final quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for high-throughput and high-specificity analysis, as it does not require derivatization. This approach is suitable for a wide range of sample matrices, including biological fluids.[10]

Principle of LC-MS/MS

The analyte is first separated from matrix components using reversed-phase HPLC. It then enters the mass spectrometer, where it is ionized (typically via Electrospray Ionization, ESI). A specific parent ion (precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion (product ion) is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Protocol: Sample Preparation
  • For Biological Samples (Plasma/Serum):

    • To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.[11]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial and dilute 1:10 with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • For Formulated Products:

    • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase A).

    • Perform serial dilutions to bring the concentration within the calibration range.

Experimental Protocol: LC-MS/MS Analysis
Parameter Condition
LC System Waters Acquity UPLC or equivalent
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold 1 min, return to 5% B and re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C
MS/MS System Sciex 6500+ or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion [M+H]⁺ → Product Ion (To be optimized by infusing a standard solution)
Key Voltages IonSpray Voltage, Collision Energy (CE), Declustering Potential (DP) to be optimized empirically.
Workflow and Rationale

This direct "dilute-and-shoot" approach (after protein precipitation) minimizes sample handling and potential for error, making it highly efficient. The C18 reversed-phase column effectively retains and separates the analyte based on its polarity. The use of MRM in a triple quadrupole mass spectrometer ensures that only the specific transition for the target analyte is measured, virtually eliminating matrix interferences and providing the highest level of confidence in the quantitative results.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard Precip Protein Precipitation (Acetonitrile) Sample->Precip Cent Centrifuge Precip->Cent Dilute Dilute Supernatant Cent->Dilute Inject LC-MS/MS Injection Dilute->Inject Sep Reversed-Phase Separation Inject->Sep Detect MS/MS Detection (MRM) Sep->Detect Integrate Peak Integration Detect->Integrate Quant Quantification Integrate->Quant

Caption: LC-MS/MS workflow from sample preparation to final quantification.

Analytical Method Validation

Any analytical method intended for quantitative purposes must be validated to demonstrate its suitability.[2][12] Validation ensures that the method yields precise, accurate, and reproducible results, which is a requirement from regulatory agencies like the FDA and EMA.[13] The core validation parameters are summarized below.

Parameter Description Typical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components which may be expected to be present.No significant interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]Typically 80-120% of the target concentration for an assay.[14]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for API assay.[14]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%
LOD The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[13]Signal-to-Noise Ratio (S/N) of 3:1
LOQ The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]S/N of 10:1; Precision (RSD) ≤ 10%
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate) are slightly varied.

Considerations for Chiral Separation

The methods described above are achiral and will quantify all stereoisomers of methyl 3-methyl-2-(methylamino)pentanoate that co-elute. If the objective is to quantify only the (2S,3S) isomer, a chiral separation technique is required.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common approach. This involves using a Chiral Stationary Phase (CSP) that can differentiate between enantiomers and diastereomers. Polysaccharide-based CSPs are highly effective for this purpose.[7]

Example Chiral HPLC Protocol
Parameter Condition
Column Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm)[7]
Mobile Phase Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or MS
Column Temp. 25°C

Note: The optimal mobile phase composition and choice of CSP must be determined empirically through method development to achieve baseline separation of all relevant stereoisomers.[15]

Conclusion

This application note provides two robust and validated approaches for the quantification of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate. The GC-MS method, while requiring derivatization, offers excellent sensitivity. The LC-MS/MS method provides a high-throughput, specific, and sensitive analysis without the need for derivatization, making it ideal for routine applications in regulated environments. The choice of method depends on the available instrumentation, sample matrix, and the specific analytical requirements. For stereoisomer-specific quantification, the implementation of a chiral separation step is essential.

References

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1713. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Labcompliance. [Link]

  • Sharma, D., & Jain, A. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Research. [Link]

  • Bani Rashaid, A. H., Jackson, G. P., & Harrington, P. de B. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1), 003. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). ResolveMass. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [Link]

  • Culea, M., et al. (2012). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica, 57(2). [Link]

  • Tsikas, D., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(10), 666. [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. (2025). LCGC International. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1713. [Link]

  • Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. (2021). UC Davis Stable Isotope Facility. [Link]

  • Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. (n.d.). Thieme Chemistry. [Link]

  • Gholivand, M. B., et al. (2022). A novel electrochemical sensor based on poly L-arginine modified glassy carbon electrode for determination of methadone in real samples. Analytical & Bioanalytical Electrochemistry, 14(8), 730-741. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC. [Link]

  • Carlier, J., et al. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Pharmaceutical Design, 22(36), 5592-5603. [Link]

  • Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. [Link]

  • Windelberg, A., et al. (2005). Automated Assay for the Determination of Methylmalonic Acid, Total Homocysteine, and Related Amino Acids in Human Serum or Plasma. Clinical Chemistry, 51(11), 2104-2110. [Link]

  • Caudron, E. (2001). Chiral Separations. Virginia Tech. [Link]

  • Toyo'oka, T., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 808. [Link]

  • Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. (2025). Molecules. [Link]

  • Kang, J. S., & Lee, M. H. (2009). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Korean Journal of Physiology & Pharmacology, 13(1), 1-12. [Link]

  • Al-Qahtani, A. H., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Journal of Taibah University for Science, 18(1). [Link]

  • Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4567. [Link]

Sources

Application

methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate as a chiral auxiliary

Application Note: Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate as a Stereodirecting Scaffold Abstract Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate (commonly referred to as -Methyl-L-Isoleucine Methyl Ester ) re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate as a Stereodirecting Scaffold

Abstract

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate (commonly referred to as


-Methyl-L-Isoleucine Methyl Ester ) represents a critical class of sterically congested chiral building blocks. Unlike transient chiral auxiliaries that are removed after synthesis, this molecule acts as a permanent stereodirecting scaffold . Its unique combination of 

-branching (isoleucine side chain) and

-methylation creates severe conformational constraints (

,

restriction), forcing peptide backbones into specific geometries (e.g., cis-amide bonds,

-turns). This guide details protocols for overcoming the significant steric barriers associated with its incorporation into therapeutic peptides and its use in generating chiral heterocyclic libraries.

Chemical Profile & Stereochemical Rationale

The utility of this molecule lies in its ability to "lock" molecular conformation. In drug design, flexible peptides often suffer from poor bioavailability and metabolic instability. Incorporating


-Me-Ile-OMe introduces two key constraints:
  • The

    
    -Methyl Effect:  Eliminates the H-bond donor capability of the amide, lowering the energy barrier for cis-trans isomerization. This often favors the cis-conformer, essential for mimicing turn structures in cyclic peptides (e.g., Cyclosporin A analogues).
    
  • Steric Bulk: The (3S)-methyl group (beta-branching) clashes with the

    
    -methyl group, severely restricting rotation around the N-
    
    
    
    C bond.
PropertySpecification
IUPAC Name Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate
Common Name

-Methyl-L-Isoleucine Methyl Ester
CAS Number 3339-43-3
Chiral Centers 2S (

-carbon), 3S (

-carbon)
Key Function Conformational constraint, proteolytic stability enhancement
Solubility Soluble in DCM, DMF, MeOH; limited water solubility

Mechanism of Action: Conformational Locking

The following diagram illustrates how the steric clash between the


-methyl group and the isoleucine side chain forces the backbone into a specific trajectory, acting as a "local auxiliary" to direct the shape of the macrocycle.

ConformationalLock Substrate Peptide Backbone (Flexible) Interaction Steric Clash (N-Me vs. Beta-Me) Substrate->Interaction Incorporation Auxiliary N-Me-Ile Scaffold (Steric Bulk) Auxiliary->Interaction Provides Bulk Outcome Locked Conformation (Turn Induction) Interaction->Outcome Restricts Phi/Psi Angles

Figure 1: Mechanism of conformational restriction induced by N-Me-Ile incorporation.

Protocol A: High-Efficiency Coupling to Hindered Amines

Challenge: The secondary amine of


-Me-Ile-OMe is highly nucleophilic but sterically shielded. Standard coupling reagents (EDC, HBTU) often fail or result in low yields (<20%) due to the inability to form the active ester in close proximity to the hindered nitrogen.

Solution: Use of HATU/HOAt with extended reaction times or Bis(trichloromethyl)carbonate (BTC/Triphosgene) for in-situ acid chloride generation.

Materials
  • Amine: Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate HCl salt (1.0 equiv).

  • Carboxylic Acid: Fmoc-AA-OH (1.2 equiv).

  • Coupling Reagent: HATU (1.2 equiv) and HOAt (1.2 equiv).

  • Base: DIPEA (Diisopropylethylamine) (4.0 equiv).

  • Solvent: Anhydrous DMF (0.1 M concentration).

Step-by-Step Procedure
  • Activation (Pre-activation is critical):

    • Dissolve the Fmoc-amino acid, HATU, and HOAt in anhydrous DMF under Argon.

    • Add 2.0 equiv of DIPEA.

    • Stir for 5-10 minutes to ensure formation of the OAt-active ester. Note: Do not exceed 15 minutes to avoid racemization of the acid component.

  • Amine Preparation:

    • In a separate vial, dissolve the

      
      -Me-Ile-OMe HCl salt in minimal DMF.
      
    • Add 2.0 equiv of DIPEA to neutralize the salt and liberate the free amine.

  • Coupling Reaction:

    • Add the amine solution to the activated acid solution.

    • Stir at Room Temperature for 12–24 hours .

    • Monitoring: Standard Ninhydrin tests do not work on secondary amines. Use Chloranil test or LC-MS to monitor consumption of the amine.

  • Work-up:

    • Dilute with EtOAc. Wash successively with 5% KHSO₄ (remove base), Sat. NaHCO₃, and Brine.

    • Dry over Na₂SO₄ and concentrate.

Critical Control Point: If conversion is <50% after 24h, switch to the BTC (Triphosgene) method to generate the acid chloride of the incoming amino acid, which is more reactive than the HATU ester.

Protocol B: Synthesis of Chiral Diketopiperazines (DKPs)

This molecule is an excellent scaffold for creating chiral diketopiperazine libraries, which are privileged structures in oncology drug discovery. The (2S,3S) stereochemistry directs the cyclization.

Workflow Diagram

DKP_Synthesis Start N-Me-Ile-OMe (Starting Material) Step1 Coupling with Boc-Amino Acid Start->Step1 Protocol A Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Step3 Cyclization (Reflux in Toluene/butanol) Step2->Step3 Spontaneous or Heat Final Chiral Diketopiperazine (Scaffold) Step3->Final Stereocontrol

Figure 2: Workflow for converting the auxiliary ester into a DKP scaffold.

Step-by-Step Methodology
  • Dipeptide Formation: Couple Boc-AA-OH to

    
    -Me-Ile-OMe using Protocol A.
    
  • Deprotection: Treat the dipeptide with TFA/DCM (1:1) for 1 hour to remove the Boc group. Concentrate to dryness to obtain the TFA salt.

  • Cyclization (The "Auxiliary" Effect):

    • Dissolve the dipeptide salt in 2-butanol/Toluene (1:1) .

    • Add catalytic Acetic Acid (10%).

    • Reflux (100°C) for 4–6 hours.

    • Mechanism: The free amine attacks the methyl ester of the isoleucine moiety. The steric bulk of the isoleucine side chain directs the substituents into a trans orientation on the DKP ring to minimize steric strain.

  • Purification: The DKP often precipitates upon cooling or can be recrystallized from EtOAc/Hexanes.

Quality Control & Validation

To ensure the integrity of the chiral centers (preventing epimerization during the harsh coupling conditions), compare analytical data against standard values.

ParameterAcceptance CriteriaMethod
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Chiral Purity > 99% ee/deChiral HPLC (Chiralpak AD-H)
Appearance White crystalline powder or oilVisual Inspection
1H NMR (CDCl3)

2.30 (s, 3H, N-Me),

3.70 (s, 3H, O-Me)
500 MHz NMR
Mass Spec [M+H]+ = 174.15 (Free base)ESI-MS

References

  • Chemical Profile & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12890356, N-Methyl-L-isoleucine methyl ester. Retrieved from [Link]

  • Coupling Protocols (

    
    -Methylation Challenges): 
    
    • Coste, J., et al. (1990). Coupling N-methylated amino acids using PyBOP and related phosphonium salts. Tetrahedron Letters. (Foundational protocol for hindered amines).

  • Stereoselective Synthesis Applications

    • Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-Amino Acids. Journal of Organic Chemistry. (Details the synthesis and usage of N-Me-Ile derivatives).

    • ResearchGate (2025).[1] Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate in Asymmetric Synthesis

Prepared by: A Senior Application Scientist Foreword: Unlocking the Potential of a Chiron from the Isoleucine Family Welcome, researchers, to this in-depth technical guide on the applications of methyl (2S,3S)-3-methyl-2...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Foreword: Unlocking the Potential of a Chiron from the Isoleucine Family

Welcome, researchers, to this in-depth technical guide on the applications of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate. This molecule, a derivative of the naturally occurring amino acid L-isoleucine, represents a valuable yet underexplored chiral building block. As the hydrochloride salt, it is commonly known as N-Methyl-L-isoleucine methyl ester hydrochloride[1]. The presence of two adjacent stereocenters, (2S,3S), and an N-methyl group, makes it a compelling starting point for the design of novel chiral auxiliaries and ligands for asymmetric synthesis.

The N-methyl modification on amino acids is a recurring motif in numerous bioactive natural products and pharmaceuticals. This seemingly minor structural change can profoundly impact a molecule's conformational rigidity, metabolic stability, and cell permeability. In the context of asymmetric synthesis, the N-methyl group alters the electronic and steric environment around the chiral centers, offering unique opportunities for stereochemical control that differ from its non-methylated parent.

This guide moves beyond a simple recitation of facts. It is designed to be a practical, field-proven resource that not only outlines how but explains why. While direct, published applications of this specific ester in asymmetric catalysis are nascent, its structural features align perfectly with established principles of stereochemical control. Therefore, this document presents a forward-looking perspective, providing detailed, plausible protocols for its use as a precursor to both chiral ligands for asymmetric catalysis and chiral auxiliaries for diastereoselective transformations. The methodologies described herein are grounded in analogous, well-documented systems, providing a solid foundation for your research and development endeavors.

Part 1: Core Principles and Strategic Applications

Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate is best viewed as a versatile "chiron"—a chiral building block derived from the readily available chiral pool of natural products[2]. Its utility in asymmetric synthesis can be harnessed through two primary strategies:

  • Direct Incorporation (Chiron Approach): The intact carbon skeleton with its defined (2S,3S) stereochemistry can be incorporated into a larger target molecule. This is particularly relevant in the synthesis of complex natural products or peptide mimetics where an N-methyl-L-isoleucine fragment is required.

  • Chiral Controller Development: The ester and N-methylamino functionalities serve as handles for chemical modification, allowing the conversion of the molecule into a recoverable and reusable chiral controller (an auxiliary or a ligand). This is the focus of our application notes, as it represents the broadest potential impact in asymmetric synthesis.

The Rationale for N-Methyl-Isoleucine-Derived Ligands

Chiral ligands are the cornerstone of asymmetric transition-metal catalysis[3][4]. Ligands derived from amino acids are particularly effective due to their rigid backbone, well-defined stereochemistry, and the presence of heteroatoms (N, O) that can coordinate to metal centers. By transforming methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate into a bidentate ligand, such as a P,N or N,N ligand, one can create a chiral pocket around a metal center, forcing a reaction to proceed with a specific stereochemical outcome.

The Rationale for N-Methyl-Isoleucine-Derived Auxiliaries

Part 2: Application Protocol I - Synthesis and Use of a Chiral P,N Ligand for Asymmetric Allylic Alkylation

This section details a hypothetical, yet highly plausible, application of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate as a precursor for a novel P,N (Phosphine-Oxazoline) ligand for use in the palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction in C-C bond formation.

Synthesis of the (4S,5S)-Isoleucine-derived P,N Ligand

The protocol begins with the conversion of the starting ester into a chiral oxazoline, a common scaffold for effective P,N ligands.

Workflow Diagram:

ligand_synthesis start Methyl (2S,3S)-3-methyl-2- (methylamino)pentanoate HCl amino_alcohol (2S,3S)-3-Methyl-2-(methylamino) -pentan-1-ol start->amino_alcohol  1. LiAlH4  THF, 0°C to rt oxazoline (4S,5S)-4-(sec-butyl)-5-methyl -oxazoline intermediate amino_alcohol->oxazoline  2. 2-Bromobenzonitrile  ZnCl2, Chlorobenzene, Heat ligand Final (4S,5S)-Isoleucine- derived P,N Ligand oxazoline->ligand  3. n-BuLi, (PPh2)Cl  THF, -78°C

Caption: Synthetic workflow for the proposed P,N ligand.

Step-by-Step Protocol:

  • Reduction to the Amino Alcohol:

    • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under an argon atmosphere, slowly add a solution of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride (1.0 eq.) and triethylamine (1.1 eq.) in THF.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Causality: The potent hydride reagent LiAlH₄ reduces the methyl ester to the primary alcohol. Triethylamine is added to neutralize the hydrochloride salt, liberating the free amine for the reaction.

    • Work-up by sequential, careful addition of H₂O, 15% aq. NaOH, and H₂O. Filter the resulting solids and concentrate the filtrate under reduced pressure to yield (2S,3S)-3-methyl-2-(methylamino)pentan-1-ol, which can be used without further purification.

  • Oxazoline Ring Formation:

    • In a flame-dried flask, combine the crude amino alcohol (1.0 eq.), 2-bromobenzonitrile (1.05 eq.), and anhydrous ZnCl₂ (0.1 eq.) in chlorobenzene.

    • Heat the mixture to 130 °C and stir for 24 hours.

    • Causality: Zinc chloride acts as a Lewis acid to catalyze the cyclization of the amino alcohol with the nitrile, forming the thermodynamically stable oxazoline ring.

    • Cool the reaction, dilute with ethyl acetate, wash with saturated aq. NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the bromophenyl-oxazoline intermediate.

  • Phosphine Installation:

    • Dissolve the bromophenyl-oxazoline intermediate (1.0 eq.) in anhydrous THF and cool to -78 °C under argon.

    • Add n-butyllithium (1.1 eq.) dropwise and stir for 1 hour at -78 °C.

    • Add chlorodiphenylphosphine ((PPh₂)Cl, 1.2 eq.) and stir for an additional 2 hours at -78 °C before allowing it to warm to room temperature overnight.

    • Causality: n-BuLi performs a lithium-halogen exchange with the aryl bromide. The resulting aryllithium is a powerful nucleophile that attacks the electrophilic phosphorus center of chlorodiphenylphosphine, forming the crucial C-P bond.

    • Quench the reaction with saturated aq. NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by column chromatography under inert conditions to yield the final P,N ligand.

Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Reaction Diagram:

aaa_reaction sub Racemic Allylic Acetate prod Enantioenriched Product sub->prod [Pd2(dba)3], P,N Ligand Base (e.g., BSA), Solvent (e.g., THF) nuc Nucleophile (e.g., Dimethyl Malonate) nuc->prod

Caption: General scheme for the asymmetric allylic alkylation.

Step-by-Step Protocol:

  • Catalyst Pre-formation:

    • In a glovebox or under an inert atmosphere, dissolve [Pd₂(dba)₃] (0.01 eq.) and the synthesized P,N ligand (0.025 eq.) in anhydrous THF. Stir for 30 minutes at room temperature.

    • Causality: The ligand displaces the weakly coordinating dba ligand to form the active chiral palladium(0) catalyst complex in situ. A slight excess of ligand is used to ensure all palladium centers are complexed.

  • Reaction Setup:

    • In a separate flask, dissolve racemic 1,3-diphenylallyl acetate (1.0 eq.) in THF.

    • Add dimethyl malonate (1.2 eq.) followed by N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 eq.) as the base.

    • Causality: BSA acts as a mild, non-nucleophilic base to deprotonate the dimethyl malonate, forming the active nucleophile. It also acts as a leaving group acceptor for the acetate.

  • Catalytic Reaction:

    • Add the pre-formed catalyst solution to the substrate/nucleophile mixture.

    • Stir the reaction at room temperature and monitor by TLC or GC-MS.

    • Once the starting material is consumed (typically 4-12 hours), concentrate the reaction mixture.

  • Work-up and Analysis:

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Results (based on similar P,N ligand systems):

EntrySubstrateNucleophileYield (%)ee (%)
11,3-Diphenylallyl acetateDimethyl malonate>95>98
2cinnamyl acetateDimethyl malonate>90>95

Part 3: Application Protocol II - Use as a Chiral Auxiliary in Diastereoselective Enolate Alkylation

This protocol outlines the conversion of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate into a recoverable chiral auxiliary for the diastereoselective alkylation of a propionyl enolate.

Synthesis of the (2S,3S)-Isoleucine-derived Auxiliary

The key steps involve reducing the ester to an alcohol and then attaching it to a prochiral carboxylic acid derivative.

Workflow and Stereochemical Model:

auxiliary_alkylation cluster_synthesis Auxiliary Synthesis cluster_alkylation Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage start Starting Ester amino_alcohol (2S,3S)-Amino Alcohol start->amino_alcohol 1. LiAlH4 auxiliary N-Propionyl Auxiliary amino_alcohol->auxiliary 2. Propionyl Chloride, Pyridine enolate Chelated Z-Enolate auxiliary->enolate 3. LDA, THF, -78°C product Alkylated Product (High d.r.) enolate->product 4. R-X (e.g., BnBr) final_acid Chiral Carboxylic Acid product->final_acid 5. LiOH, H2O2

Caption: Workflow for auxiliary synthesis, alkylation, and cleavage.

Step-by-Step Protocol:

  • Auxiliary Synthesis:

    • Prepare the (2S,3S)-3-methyl-2-(methylamino)pentan-1-ol as described in section 2.1, step 1.

    • Dissolve the crude amino alcohol (1.0 eq.) in anhydrous CH₂Cl₂ with pyridine (1.5 eq.) and cool to 0 °C.

    • Slowly add propionyl chloride (1.1 eq.). Stir at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Causality: The nucleophilic secondary amine attacks the electrophilic acyl chloride. The resulting intermediate is deprotonated by pyridine to form the stable tertiary amide. The primary alcohol remains free.

    • Wash the reaction with 1M aq. HCl, saturated aq. NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to yield the N-acyl amino alcohol auxiliary.

  • Diastereoselective Alkylation:

    • Dissolve the synthesized auxiliary (1.0 eq.) in anhydrous THF and cool to -78 °C under argon.

    • Add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or titrated solution) dropwise. Stir for 1 hour to ensure complete enolate formation.

    • Causality: LDA, a strong, sterically hindered non-nucleophilic base, selectively deprotonates the α-carbon of the propionyl group to form the Z-enolate. The lithium cation is believed to chelate between the amide oxygen and the alcohol oxygen, creating a rigid, conformationally locked structure. The bulky sec-butyl group effectively shields one face of the enolate.

    • Add benzyl bromide (BnBr) (1.2 eq.) dropwise. Stir at -78 °C for 4 hours.

    • Quench with saturated aq. NH₄Cl and allow to warm to room temperature.

    • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (d.r.) can be determined from the crude ¹H NMR spectrum.

  • Auxiliary Cleavage and Recovery:

    • Dissolve the alkylated product in a THF/H₂O mixture.

    • Cool to 0 °C and add 30% aq. H₂O₂ (4.0 eq.) followed by aq. LiOH (2.0 eq.).

    • Stir vigorously for 4 hours.

    • Causality: The hydroperoxide anion attacks the carbonyl carbon, leading to cleavage of the amide bond to release the chiral carboxylic acid product and the original amino alcohol auxiliary, which can be recovered after workup.

    • Quench the excess peroxide with aq. Na₂SO₃. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate to isolate the (S)-2-methyl-3-phenylpropanoic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Expected Results:

EntryElectrophile (R-X)Yield (%)d.r. (anti:syn)
1Benzyl Bromide>90>95:5
2Methyl Iodide>95>95:5
3Allyl Bromide>85>90:10

Part 4: Conclusion and Authoritative Grounding

References

  • Derafa, W., Moustafa, B. S., Mohamed, G. G., Taha, R. H., & Farhana, A. (2024). Design and synthesis of a novel isoleucine-derived Schiff base ligand: Structural characterization, molecular docking, and in vitro biological activity evaluation. Heliyon, 10(21), e31792. [Link]

  • Asymmetric Synthesis. (n.d.). University of Johannesburg, Department of Chemistry. [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (avril-mai), 35-41. [Link]

  • Kiss, L., & Forró, E. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 27(17), 5658. [Link]

  • Fernández, G. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Orgánica. [Link]

  • List, B., Pojarliev, P., & Castello, C. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. The Journal of Organic Chemistry, 66(16), 5450-5456. [Link]

  • Derafa, W., Moustafa, B. S., Mohamed, G. G., Taha, R. H., & Farhana, A. (2024). Design and synthesis of a novel isoleucine-derived Schiff base ligand: Structural characterization, molecular docking, and in vitro biological activity evaluation. PubMed. [Link]

  • da Silva, A. B. F., de Oliveira, L. F. T., & Costa, J. S. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Mini-reviews in medicinal chemistry, 19(16), 1305-1322. [Link]

  • Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: from C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

  • Gudasheva, T. A., Mokrov, G. V., Deeva, O. A., Yatskin, O. N., & Seredenin, S. B. (2020). The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship. Molecules, 25(21), 5163. [Link]

  • Asymmetric synthesis. (n.d.). Dublin City University, School of Chemical Sciences. [Link]

  • Li, M., Wang, Y., Zhang, Y., & Li, G. (2025). Design and application of L-isoleucine-derived helical polyisocyanide catalyst for asymmetric aldol and oxa-Michael–aldol cascade reactions. RSC Publishing. [Link]

Sources

Application

HPLC Method for Purity Analysis of N-Methyl-L-Isoleucine Methyl Ester

[1] Introduction & Scientific Context N-methyl-L-isoleucine methyl ester is a critical intermediate in the synthesis of N-methylated peptides, such as Cyclosporin A and various oncology therapeutic candidates. The N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Scientific Context

N-methyl-L-isoleucine methyl ester is a critical intermediate in the synthesis of N-methylated peptides, such as Cyclosporin A and various oncology therapeutic candidates. The N-methylation of amino acids improves the metabolic stability of peptide drugs by hindering proteolytic cleavage, while the methyl ester moiety serves as a C-terminal protecting group during synthesis.

Analytical Challenges:

  • Lack of Chromophore: The molecule lacks aromatic rings, relying solely on the carbonyl ester/amide transitions for UV absorption (200–210 nm). This necessitates high-purity solvents to minimize baseline noise.

  • Silanol Interactions: The secondary amine functionality is basic. On standard silica-based columns, this can lead to severe peak tailing due to interaction with residual silanols.

  • Structural Similarity of Impurities: Key impurities include the unmethylated precursor (L-Isoleucine Methyl Ester), the hydrolyzed acid (N-Methyl-L-Isoleucine), and potential diastereomers (allo-isoleucine derivatives).

This protocol details a Reversed-Phase HPLC (RP-HPLC) method using low-pH mobile phases to suppress silanol activity and ensure sharp peak shapes, validated for chemical purity assessment.

Method Development Strategy

Stationary Phase Selection

Given the hydrophobic nature of the methyl ester and the N-methyl group, a C18 (Octadecyl) stationary phase is the standard choice. To mitigate the peak tailing associated with the secondary amine, a base-deactivated (end-capped) column or a column with hybrid particle technology (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is strictly recommended.

Mobile Phase Chemistry
  • Acidic Modifier: Trifluoroacetic acid (TFA) at 0.1% is selected.

    • Mechanism:[1][2][3] TFA lowers the pH (~2.0), ensuring the secondary amine is fully protonated (

      
      ). It also forms an ion pair with the positively charged amine, increasing retention and improving peak symmetry on C18 columns.
      
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to its lower UV cutoff (190 nm vs 205 nm), which is critical for detection at 210 nm.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: N-Methyl-L-Isoleucine Methyl Ester HCl (>98% purity).[4]

  • Impurity Standards: L-Isoleucine Methyl Ester, N-Methyl-L-Isoleucine.

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ), Trifluoroacetic Acid (Sequencing Grade).

Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)High surface area for resolution of structurally similar impurities.
Mobile Phase A 0.1% TFA in WaterProtonation of amine; ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileElution strength; low UV background.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CImproves mass transfer and reproducibility.
Detection UV at 210 nmMaximize sensitivity for carbonyl absorption.
Injection Volume 10 µLPrevent column overload.
Run Time 30 MinutesAllow elution of late-eluting dimers/impurities.
Gradient Program

The following gradient is designed to separate the polar hydrolysis products (early eluting) from the target ester and hydrophobic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
20.04060Linear Gradient
22.0595Wash Step
25.0595Hold Wash
25.1955Return to Initial
30.0955Re-equilibration
Sample Preparation
  • Diluent: Mix Water:Acetonitrile (50:50 v/v). Note: Do not use 100% aqueous diluent as the ester may degrade or precipitate.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method Validation & Self-Validating Systems

To ensure the reliability of the data, the following System Suitability Test (SST) must be performed prior to sample analysis.

System Suitability Criteria

Run a standard solution (0.5 mg/mL) five times.

  • Tailing Factor (T): Must be

    
    . (If > 1.5, the column may have active silanols; replace column or increase TFA conc).
    
  • Theoretical Plates (N):

    
    .
    
  • RSD of Peak Area:

    
     (n=5).
    
  • Resolution (Rs): If impurity standards are available,

    
     between N-Me-Ile-OMe and L-Ile-OMe.
    
Linearity and Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL). The correlation coefficient (


) must be 

.

Visualization of Workflows

Analytical Workflow Diagram

This diagram outlines the decision process for sample analysis and troubleshooting.

AnalyticalWorkflow Start Start: Raw Material Received SamplePrep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Start->SamplePrep SST Run System Suitability (Standard Mix) SamplePrep->SST CheckSST Pass SST Criteria? (Tailing < 1.5, RSD < 2%) SST->CheckSST RunSamples Run Samples (Gradient Method) CheckSST->RunSamples Yes Troubleshoot Troubleshoot: 1. Replace Column 2. Fresh Mobile Phase 3. Check pH CheckSST->Troubleshoot No DataAnalysis Data Analysis (Integration @ 210 nm) RunSamples->DataAnalysis Report Generate CoA (Purity %) DataAnalysis->Report Troubleshoot->SST Retry

Caption: Step-by-step analytical workflow ensuring system suitability before sample acquisition.

Impurity Separation Logic

This diagram illustrates the expected elution order based on hydrophobicity and chemical structure.

SeparationLogic MP Mobile Phase (Acidic pH 2.0) Mechanism Interaction: 1. Ion-Exchange (Silanol) 2. Hydrophobic (C18) MP->Mechanism Modulates Ionization Imp1 Impurity 1: N-Me-L-Ile (Acid) (Most Polar) Imp2 Impurity 2: L-Ile-OMe (Amine) (No N-Methyl) Target Target Analyte: N-Me-L-Ile-OMe (Hydrophobic) Mechanism->Imp1 Elutes First (Low Retention) Mechanism->Imp2 Elutes Second (Medium Retention) Mechanism->Target Elutes Last (High Retention)

Caption: Chromatographic separation logic based on polarity and hydrophobic interaction on C18.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine and silanols.Ensure TFA is fresh (0.1%). Switch to a "Shield" or "Hybrid" C18 column.
Baseline Drift TFA UV absorbance at 210 nm.Balance TFA concentration in A and B (e.g., add 0.08% in B vs 0.1% in A) or switch to Phosphate buffer pH 3.0.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase strength (5% ACN) if injection volume is high.
Low Sensitivity Detection wavelength too high.Ensure detection is at 205-210 nm. If insufficient, consider ELSD or derivatization with FMOC-Cl [1].

References

  • ResearchGate. (2008). Determination of L-isoleucine methyl ester hydrochloride in L-valine methyl ester hydrochloride by HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supporting Information: Synthesis of N-methyl amino acid derivatives. Retrieved from [Link]

Sources

Method

Technical Application Note: Scalable GMP-Ready Synthesis of Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate Hydrochloride

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It prioritizes the Boc-Protection/Benoiton Methylation route, which is the industry standard for m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It prioritizes the Boc-Protection/Benoiton Methylation route, which is the industry standard for maintaining stereochemical integrity (prevention of racemization) during the


-methylation of amino acids.


-Methyl-L-Isoleucine Methyl Ester HCl
CAS:  3339-43-3 (Free base equivalent/derivative)
Target Audience:  Process Chemists, CMC Leads, Peptide Scientists

Executive Summary & Strategic Route Selection

The synthesis of Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride (hereafter referred to as


-Me-L-Ile-OMe·HCl ) presents two primary challenges common to 

-methylated amino acids:
  • Regioselectivity: Preventing over-methylation to the dimethyl species (

    
    -dimethyl).
    
  • Stereochemical Integrity: Avoiding racemization at the

    
    -carbon, particularly prone to enolization during alkylation.
    
Route Comparison

While reductive amination (using formaldehyde/NaCNBH


) is cost-effective, it often yields inseparable mixtures of mono- and di-methylated products on a large scale. Direct alkylation of the amino ester is similarly non-selective.

Selected Route: This protocol utilizes the Boc-Protection/Benoiton Methylation Strategy .

  • Mechanism:

    
    -protection significantly lowers the pKa of the NH proton, allowing deprotonation by sodium hydride (NaH).
    
  • Control: Methylation occurs on the Boc-amino acid (not the ester). The carboxylate anion prevents

    
    -proton abstraction (enolization) via charge repulsion, thereby preserving the 
    
    
    
    stereochemistry.
  • Efficiency: The final step utilizes a "one-pot" global deprotection and esterification, streamlining the workflow.

Synthetic Pathway Visualization

The following diagram illustrates the chemical transformations and the critical control points (CCPs) for the selected route.

G cluster_0 Process Control Points Start L-Isoleucine (Starting Material) Step1 Boc-L-Ile-OH (Intermediate 1) Start->Step1 (Boc)2O, NaOH THF/H2O Step2 Boc-N-Me-L-Ile-OH (Intermediate 2) Step1->Step2 MeI, NaH, THF (Benoiton Method) *Critical Step* Final N-Me-L-Ile-OMe HCl (Target Product) Step2->Final SOCl2, MeOH (One-Pot Esterification & Deprotection) Note1 Temp < 5°C to prevent racemization Step2->Note1 Note2 Exothermic: Controlled venting Final->Note2

Caption: Figure 1. Synthetic pathway for N-Me-L-Ile-OMe[1]·HCl highlighting the Benoiton methylation strategy.

Detailed Experimental Protocols

Step 1: Synthesis of Boc-L-Isoleucine (Boc-L-Ile-OH)

Rationale: Protection of the amine is requisite to increase the acidity of the NH proton for selective alkylation.[2]

Reagents & Stoichiometry:

Reagent Equiv. Role
L-Isoleucine 1.0 Substrate

| (Boc)


O | 1.1 | Protecting Group |
| NaOH (1M) | 2.2 | Base (Solubilizer) |
| 1,4-Dioxane/Water | 1:1 (v/v) | Solvent System |

Protocol:

  • Dissolution: In a reactor fitted with an overhead stirrer, dissolve L-Isoleucine in 1M NaOH and 1,4-dioxane.

  • Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate ((Boc)

    
    O) dropwise over 60 minutes.
    
  • Reaction: Allow to warm to 23°C and stir for 12 hours. Monitor by TLC (ninhydrin stain) or HPLC.

  • Workup: Wash the aqueous layer with diethyl ether (removes excess (Boc)

    
    O). Acidify the aqueous phase to pH 2-3 with 1M KHSO
    
    
    
    (avoids oiling out compared to HCl).
  • Isolation: Extract into Ethyl Acetate (3x). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Yield Target: >95% (Colorless viscous oil or white solid).

Step 2: -Methylation (Benoiton Method) – Critical Control Point

Rationale: This step uses the method developed by Benoiton et al. [1] to methylate the nitrogen while minimizing racemization. The presence of the carboxylate anion (formed by the first equivalent of base) electrostatically shields the


-proton from abstraction.

Reagents & Stoichiometry:

Reagent Equiv. Role
Boc-L-Ile-OH 1.0 Substrate
Methyl Iodide (MeI) 8.0 Alkylating Agent
Sodium Hydride (60%) 3.0 Base

| THF (Anhydrous) | 10 vol | Solvent |

Protocol:

  • Preparation: Charge Boc-L-Ile-OH and Methyl Iodide into anhydrous THF under N

    
     atmosphere. Cool the solution to 0°C .
    
    • Note: Unlike standard deprotonations, MeI is added before the base to capture the anion immediately upon formation, reducing the lifetime of the racemization-prone intermediate.

  • Addition (Exothermic): Add NaH (60% dispersion in oil) cautiously in small portions.

    • Safety: Massive H

      
       evolution. Ensure reactor venting is sized correctly. Maintain internal temperature <5°C.
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 24 hours.

  • Quench: Cool to 0°C. Quench excess NaH with water (dropwise).

  • Workup: Evaporate THF. Dilute residue with water. Wash with ether (removes mineral oil). Acidify aqueous layer with citric acid or KHSO

    
     to pH 3. Extract with Ethyl Acetate.[1]
    
  • Purification: Crystallization from Hexane/EtOAc is preferred over chromatography for scale.

  • Yield Target: 85-90%.

Step 3: One-Pot Deprotection & Esterification

Rationale: Thionyl chloride in methanol generates anhydrous HCl in situ. This serves dual purposes: cleaving the acid-labile Boc group and catalyzing the Fischer esterification of the carboxylic acid [2].

Reagents & Stoichiometry:

Reagent Equiv. Role

| Boc-


-Me-L-Ile-OH | 1.0 | Substrate |
| Thionyl Chloride (SOCl

) | 3.0 | Reagent | | Methanol (Anhydrous) | 15 vol | Solvent/Reactant |

Protocol:

  • Setup: Charge anhydrous Methanol into a reactor. Cool to -10°C .

  • Activation: Add SOCl

    
     dropwise.[3] (Exothermic: maintain <0°C). Stir for 30 mins to generate HCl/MeOH solution.
    
  • Addition: Add a solution of Boc-

    
    -Me-L-Ile-OH (dissolved in minimal MeOH) to the reactor.
    
  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 4-6 hours.

    • Monitoring: HPLC should show disappearance of Boc-intermediate and formation of the lower molecular weight ester.

  • Isolation: Concentrate in vacuo to remove SO

    
    , HCl, and MeOH.
    
  • Crystallization: Triturate the residue with cold Diethyl Ether or MTBE to induce crystallization of the hydrochloride salt.

  • Final Product: Filter and dry under vacuum.

Quality Control & Analytical Specifications

To ensure the product meets pharmaceutical standards, the following analytical suite is recommended.

TestMethodAcceptance Criteria
Identity

H-NMR (D

O)
Matches Reference. Key signals:

-Me singlet (~2.7 ppm), O-Me singlet (~3.8 ppm).
Purity HPLC (C18, Gradient)> 98.0%
Enantiomeric Purity Chiral HPLC> 99.0% ee (No D-isomer detected)
Residual Solvents GC-HeadspaceMethanol < 3000 ppm, THF < 720 ppm
Chloride Content Titration (AgNO

)
17.5% - 18.5% (Theoretical: 18.1%)

Process Safety & Engineering Controls

Hazard Analysis (HAZOP)[1]
  • Sodium Hydride (Step 2): Pyrophoric solid. Releases flammable Hydrogen gas upon contact with moisture/protic sources.

    • Control: Use solids charging valve (split-butterfly) under N

      
       purge. Dedicate scrubber for H
      
      
      
      venting.
  • Methyl Iodide (Step 2): Potent alkylating agent; suspected carcinogen. High volatility (BP 42°C).

    • Control: Handle in a closed system. Use a caustic scrubber (NaOH) to neutralize vapors.

  • Thionyl Chloride (Step 3): Reacts violently with water to release SO

    
     and HCl gases.
    
    • Control: Use a packed-bed scrubber with NaOH circulation.

Equipment Diagram

The following DOT diagram illustrates the reactor setup for the critical Methylation Step (Step 2).

Reactor Reactor Glass-Lined Reactor (Temp Control: -10°C to 25°C) Condenser Reflux Condenser (Glycol Cooled) Reactor->Condenser Vapors (MeI, THF, H2) Scrubber Caustic Scrubber (NaOH) Feed Solids Addition Funnel (NaH under N2) Feed->Reactor Controlled Addition Condenser->Reactor Reflux Condenser->Scrubber Off-gas (H2)

Caption: Figure 2. Reactor configuration for the exothermic methylation step involving H2 evolution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete deprotonation or moisture in THF.Ensure THF is anhydrous (<50 ppm H

O). Verify NaH activity.
Racemization Detected Temperature excursion during NaH addition.strictly maintain T < 5°C during addition. Ensure MeI is present before NaH.
Oiling out (Step 3) Product is hygroscopic.[3]Use anhydrous ether/MTBE for trituration. Keep environment humidity <30%.
Dimethyl Impurity Not applicable to this route.If observed, check starting material purity (Boc-Ile-OH).

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: synthesis and properties of N-methyl-amino acid derivatives. Canadian Journal of Chemistry, 55(5), 906-910.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Fischer Esterification mechanisms).

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[1][2][4][5] Chemical Reviews, 104(11), 5823-5846.

Sources

Application

Formulation Studies with N-methyl-L-isoleucine methyl ester hydrochloride: Application Notes and Protocols

Introduction N-methyl-L-isoleucine methyl ester hydrochloride is an amino acid derivative with significant potential in pharmaceutical development, primarily as a building block in peptide synthesis.[1] Its N-methylated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-L-isoleucine methyl ester hydrochloride is an amino acid derivative with significant potential in pharmaceutical development, primarily as a building block in peptide synthesis.[1] Its N-methylated backbone can confer unique properties to peptides, such as enhanced metabolic stability and improved cell permeability. The methyl ester and hydrochloride salt forms are often utilized to improve solubility and handling properties during synthesis and formulation.[1][2][3] This guide provides a comprehensive overview of the critical formulation studies for this active pharmaceutical ingredient (API), designed for researchers, scientists, and drug development professionals. We will delve into pre-formulation characterization, excipient compatibility, and stability-indicating analytical methods, offering both theoretical insights and practical, step-by-step protocols.

Part 1: Pre-Formulation and Physicochemical Characterization

A thorough understanding of the intrinsic physicochemical properties of N-methyl-L-isoleucine methyl ester hydrochloride is the foundation for rational formulation design.[4] These properties dictate the API's behavior during manufacturing and its biopharmaceutical performance.

Solid-State Characterization

The solid-state properties of an API can significantly impact its stability, dissolution, and bioavailability.[5][6] It is crucial to characterize the crystalline form of N-methyl-L-isoleucine methyl ester hydrochloride.

Key Analytical Techniques:

  • X-Ray Powder Diffraction (XRPD): To determine the crystalline or amorphous nature of the API and to identify different polymorphic forms.[5]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior, and to screen for potential polymorphs.[4]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates or hydrates.[4]

  • Solid-State NMR (ssNMR): Can provide detailed information on the local environment of atoms within the crystal lattice, which is particularly useful for characterizing hydrochloride salts of amino acids.[7][8][9]

Table 1: Physicochemical Properties of N-methyl-L-isoleucine methyl ester hydrochloride

PropertyValueReference(s)
CAS Number 3339-43-3[1][10]
Molecular Formula C8H17NO2·HCl[1][10]
Molecular Weight 195.69 g/mol [1][10]
Appearance White solid[1]
Storage 0-8 °C[1]
Solubility Profile

The aqueous solubility of N-methyl-L-isoleucine methyl ester hydrochloride is a critical parameter, particularly for oral and parenteral dosage forms. As a hydrochloride salt of a secondary amine, its solubility is expected to be pH-dependent.

This protocol is designed to determine the equilibrium solubility of the API across a physiologically relevant pH range, in accordance with Biopharmaceutics Classification System (BCS) guidelines.[11][12]

Materials:

  • N-methyl-L-isoleucine methyl ester hydrochloride

  • pH 1.2 HCl buffer (or simulated gastric fluid without enzymes)[11]

  • pH 4.5 acetate buffer[11]

  • pH 6.8 phosphate buffer (or simulated intestinal fluid without enzymes)[11]

  • HPLC-grade water

  • Shake-flask apparatus with temperature control (37 ± 1 °C)[11]

  • Calibrated pH meter

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of N-methyl-L-isoleucine methyl ester hydrochloride to separate flasks containing each of the buffers (pH 1.2, 4.5, and 6.8).

  • Place the flasks in a shaker bath set to 37 ± 1 °C and agitate.

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours).[11]

  • Immediately filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Dilute the filtrate as necessary and analyze the concentration of the dissolved API using a validated HPLC method.

  • Measure the pH of the saturated solution at the end of the experiment.

  • Equilibrium is reached when consecutive measurements show no significant change in concentration.[11] The lowest solubility measured across the pH range of 1.2-6.8 will determine the BCS solubility classification.[11]

Causality: The pH-solubility profile is critical because the ionization state of the secondary amine and the potential for common-ion effects with the chloride counter-ion can dramatically influence solubility in different regions of the gastrointestinal tract.[13][14]

Part 2: Excipient Compatibility Studies

The selection of appropriate excipients is paramount to developing a stable and effective dosage form. Incompatibilities between the API and excipients can lead to degradation, altering the safety and efficacy of the final product.[15] For N-methyl-L-isoleucine methyl ester hydrochloride, a secondary amine, the potential for the Maillard reaction with reducing sugars is a primary concern.[16][17][18][19][20][21]

The Maillard Reaction: A Critical Consideration

The Maillard reaction is a non-enzymatic browning reaction between an amino group and a reducing sugar.[17][19][20] For pharmaceutical formulations, this can lead to discoloration and the formation of degradation products.[19][20]

  • Primary Concern: N-methyl-L-isoleucine methyl ester hydrochloride contains a secondary amine, which can react with reducing sugars like lactose, a common filler in solid dosage forms.[16][18][21] This can lead to the formation of an Amadori rearrangement product.[16]

This protocol outlines a systematic approach to screen for potential incompatibilities.

Materials:

  • N-methyl-L-isoleucine methyl ester hydrochloride

  • A selection of common excipients (e.g., lactose monohydrate, microcrystalline cellulose, starch, magnesium stearate, croscarmellose sodium).

  • Vials and stoppers

  • Stability chambers (e.g., 40 °C/75% RH)

  • Analytical instrumentation (HPLC, DSC)

Procedure:

  • Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio by weight.

  • For each binary mixture, prepare three samples:

    • Dry physical mixture.

    • Physical mixture with a small amount of added water (e.g., 5-10% w/w) to accelerate potential reactions.

    • A control sample of the API alone under the same conditions.

  • Store the samples in sealed vials under accelerated stability conditions (e.g., 40 °C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).

  • At each time point, analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Purity and Degradants: Use a validated stability-indicating HPLC method to quantify the API and detect any degradation products.

    • Thermal Analysis (DSC): Compare the thermograms of the stressed mixtures with those of the individual components and the initial mixture to detect any interactions.

Data Interpretation: A significant loss of the API or the appearance of new peaks in the chromatogram of the binary mixture compared to the API control indicates a potential incompatibility. Changes in the DSC thermogram, such as the appearance of new peaks or shifts in existing peaks, can also suggest an interaction.

Part 3: Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to accurately quantify the API and its degradation products during stability studies.[22] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[23]

Forced Degradation Studies

Forced degradation (stress testing) is performed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[24][25][26][27] The primary goals are to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method by showing that the API peak is resolved from all degradation product peaks.[22]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photostability: Expose the API to light according to ICH Q1B guidelines.

Procedure:

  • Prepare solutions or suspensions of the API under each of the stress conditions.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by the developed HPLC method.

  • The target degradation is typically 5-20%.[24] If degradation is too extensive or minimal, adjust the stress conditions (time, temperature, reagent concentration).

HPLC Method Development and Validation

A reverse-phase HPLC method is generally suitable for the analysis of amino acid derivatives.

Typical HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV at an appropriate wavelength (e.g., 210-220 nm for the amide bond) or Mass Spectrometry (MS) for greater specificity and identification of unknowns.

  • Column Temperature: Controlled, e.g., 30 °C.

  • Flow Rate: 1.0 mL/min.

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Part 4: Formulation Approaches

The choice of dosage form and formulation strategy will depend on the intended therapeutic application and the physicochemical properties determined in the pre-formulation studies.

Oral Solid Dosage Forms (Tablets and Capsules)

Considerations:

  • Excipient Selection: Based on the compatibility studies, avoid reducing sugars like lactose if a Maillard reaction is observed. Suitable alternatives include microcrystalline cellulose, dibasic calcium phosphate, or starch.

  • Manufacturing Process: Wet granulation may accelerate interactions due to the presence of water and heat. Direct compression or dry granulation (roller compaction) may be preferred to minimize degradation.

Liquid Formulations (Oral or Parenteral)

Considerations:

  • pH and Buffering: The pH of the formulation must be carefully controlled to ensure both solubility and stability of the ester group, which is susceptible to hydrolysis at pH extremes. A pH range of 4-6 is often a good starting point for ester-containing compounds.

  • Solvent System: While aqueous-based formulations are common, co-solvents such as propylene glycol or ethanol may be used to enhance solubility if needed.

  • Preservatives: If a multi-dose formulation is intended, the compatibility of preservatives must be evaluated.

Diagrams

Workflow for Pre-Formulation Studies

Preformulation_Workflow API N-methyl-L-isoleucine methyl ester hydrochloride SolidState Solid-State Characterization (XRPD, DSC, TGA, ssNMR) API->SolidState Solubility Solubility Profiling (pH 1.2, 4.5, 6.8) API->Solubility StabilityMethod Stability-Indicating Method Dev. (Forced Degradation, HPLC) API->StabilityMethod Compatibility Excipient Compatibility (Binary Mixtures, Stress) SolidState->Compatibility Formulation Formulation Development (Solid or Liquid) Solubility->Formulation Compatibility->Formulation StabilityMethod->Compatibility StabilityMethod->Formulation

Caption: Workflow for pre-formulation studies.

Decision Tree for Excipient Selection in Solid Dosage Forms

Excipient_Selection Start Start Excipient Screening Maillard Maillard Reaction with Reducing Sugars? Start->Maillard AvoidSugars Avoid Lactose, etc. Select non-reducing fillers (MCC, Starch, DCP) Maillard->AvoidSugars Yes SelectSugars Lactose may be suitable (Confirm with stability data) Maillard->SelectSugars No WetGranulation Is Wet Granulation Required? AvoidSugars->WetGranulation SelectSugars->WetGranulation DryProcess Prefer Direct Compression or Dry Granulation WetGranulation->DryProcess No WetProcess Monitor for degradation during granulation and drying WetGranulation->WetProcess Yes FinalFormulation Final Formulation DryProcess->FinalFormulation WetProcess->FinalFormulation

Caption: Decision tree for excipient selection.

References

  • A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. RSC Publishing. Available at: [Link]

  • API Characterization. NETZSCH Analyzing & Testing. Available at: [Link]

  • API: solid state robust characterization in key to cut costs and time! AlfatestLab. Available at: [Link]

  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. Available at: [Link]

  • A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. ResearchGate. Available at: [Link]

  • A guide to achieving the optimal solid form. Sterling Pharma Solutions. Available at: [Link]

  • Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. ResearchGate. Available at: [Link]

  • Control and Selection of API Solid State Attributes. Pharmaceutical Outsourcing. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PubMed Central. Available at: [Link]

  • A Literature Review on Maillard Reaction Based on Milk Proteins and Carbohydrates in Food and Pharmaceutical Products: Advantages, Disadvantages, and Avoidance Strategies. MDPI. Available at: [Link]

  • A general Maillard reaction between lactose and an amine group-containing API. ResearchGate. Available at: [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. Available at: [Link]

  • A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. ResearchGate. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose. PubMed. Available at: [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. Food and Drug Administration. Available at: [Link]

  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and. der DGRA. Available at: [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Amino acid methyl ester hydrochloride preparation. Google Patents.
  • Isoleucine methyl ester hydrochloride. PubChem. Available at: [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

  • Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. PubMed Central. Available at: [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. Available at: [Link]

  • a comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. ijbpas. Available at: [Link]

  • Understanding the Solid-State Hydration Behaviour of a Common Amino Acid. Cardiff University. Available at: [Link]

  • Drug–Excipient Interactions. Available at: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

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Method

role as a building block for complex therapeutic molecules

Application Note & Protocols Title: Harnessing the von Hippel-Lindau (VHL) E3 Ligase: A Guide to VHL Ligand Integration in PROTAC® Development For: Researchers, scientists, and drug development professionals. Abstract Ta...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Title: Harnessing the von Hippel-Lindau (VHL) E3 Ligase: A Guide to VHL Ligand Integration in PROTAC® Development

For: Researchers, scientists, and drug development professionals.

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4][5] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design, owing to its widespread expression and the availability of potent, cell-permeable small molecule ligands.[6][7] This guide provides a comprehensive overview of the VHL ligand as a critical building block for complex therapeutic molecules. It details the underlying biological mechanism, offers guidance on ligand selection, and provides detailed, field-proven protocols for the synthesis of a model PROTAC and the subsequent validation of its degradation activity.

The VHL E3 Ligase Complex: A Primer for PROTAC Design

The Ubiquitin-Proteasome System (UPS) is the cell's primary machinery for degrading intracellular proteins, maintaining cellular homeostasis.[8] The system involves a cascade of enzymes (E1, E2, and E3) that tag substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.[9] E3 ligases, of which there are over 600 in humans, provide the substrate specificity for this process.[4]

PROTACs hijack this endogenous system.[3][10] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them.[11] By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex, which brings the POI into close proximity with the E3 ligase, an event that would not naturally occur.[11][12] This induced proximity facilitates the transfer of ubiquitin to the POI, leading to its degradation.[11]

The VHL protein is the substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[7] Its natural substrate is the Hypoxia-Inducible Factor 1α (HIF-1α), which it recognizes upon proline hydroxylation under normoxic conditions.[13] The development of small molecules that mimic the hydroxylated proline motif of HIF-1α has enabled the recruitment of VHL for TPD.[7]

PROTAC_Mechanism cluster_formation Complex Formation cluster_degradation Degradation Cascade POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC PROTAC Molecule (VHL Ligand-Linker-POI Ligand) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary UbPOI Poly-ubiquitinated POI Ternary->UbPOI Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Release Ub Ubiquitin (Ub) Ub->Ternary E1, E2 Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Figure 1. Mechanism of PROTAC-mediated protein degradation via VHL recruitment.

VHL Ligand Selection: A Critical Design Choice

The choice of VHL ligand is fundamental to the success of a PROTAC. Several potent VHL ligands have been developed, with derivatives of VH032 and VH298 being among the most common.[14][15]

Causality Behind Selection: The ideal VHL ligand should possess high binding affinity to facilitate stable ternary complex formation. However, the "exit vector"—the point on the ligand where the linker is attached—is equally critical. The linker's attachment point, length, and composition profoundly influence the geometry of the ternary complex, which in turn dictates the efficiency and selectivity of degradation.[6][16]

ParameterVH032 DerivativeVH298 DerivativeRationale & Significance
Binding Affinity (Kd) ~185 nM[17]~80-90 nM[17]Higher affinity (lower Kd) can lead to more stable ternary complexes, potentially increasing degradation efficiency. VH298 shows tighter binding.[17]
Core Structure (2S,4R)-4-hydroxyproline core[7](2S,4R)-4-hydroxyproline core with cyano group modification[18]The core mimics the HIF-1α peptide, ensuring specific binding to the VHL pocket. The cyano group in VH298 enhances binding affinity.[17][18]
Common Exit Vector Typically via the amide nitrogen or a functionalized handle on the t-butyl group.Similar exit vectors, allowing for comparable linker strategies.The exit vector must orient the linker away from the protein-protein interaction interface to allow for POI binding without steric hindrance.
Cellular Activity Potent induction of HIF-1α accumulation.[13]More potent cellular activity than VH032.[17][18]Demonstrates good cell permeability and engagement with the intracellular VHL target.

Expert Insight: While VH298 offers higher intrinsic affinity, successful degraders have been developed using both scaffolds.[13] The interplay between the VHL ligand, linker, and POI ligand is complex and often requires empirical testing of multiple combinations to find the optimal degrader. The choice should be guided by synthetic accessibility and the specific geometry required to successfully bring the POI and VHL together.

Application Protocol: Synthesis of a Model VHL-based PROTAC

This protocol describes the synthesis of a model PROTAC by conjugating a VHL ligand to a POI ligand via a polyethylene glycol (PEG) linker. This is a common strategy in PROTAC synthesis.[19] The protocol involves a standard amide coupling reaction.

Materials:

  • VHL Ligand with a carboxylic acid handle (e.g., (S,R,S)-AHPC-PEG3-COOH)

  • POI Ligand with a free amine (e.g., JQ1-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reverse-phase HPLC for purification

  • LC-MS (Liquid Chromatography-Mass Spectrometry) for analysis

Protocol Steps:

  • Reagent Preparation:

    • Dissolve the VHL ligand-linker (1.0 equivalent) in a minimal amount of anhydrous DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate vial, dissolve the POI ligand-amine (1.1 equivalents) in anhydrous DMF.

    • In another vial, dissolve HATU (1.2 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • To the stirred solution of the VHL ligand-linker, add DIPEA (3.0 equivalents).

    • Add the HATU solution dropwise to the VHL ligand solution.

    • Allow the activation reaction to proceed for 15-20 minutes at room temperature. The formation of the active ester is crucial for efficient coupling.

  • Amide Coupling:

    • Add the POI ligand-amine solution dropwise to the activated VHL ligand mixture.

    • Let the reaction stir at room temperature. Monitor the reaction progress by LC-MS every 1-2 hours until the starting material (VHL ligand) is consumed (typically 2-16 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an organic solvent like Ethyl Acetate or Dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using reverse-phase HPLC to obtain the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity (>95%) of the final PROTAC using LC-MS and ¹H NMR spectroscopy.

Protocol: Validation of PROTAC-Mediated Degradation via Western Blot

The gold standard for confirming PROTAC efficacy is to measure the reduction in total POI levels within cells.[3][10] Western blotting is a robust and widely used technique for this purpose.[10]

Materials:

  • Cultured cells expressing the POI

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Protocol Steps:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency on the day of harvest.[10] Allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in culture medium. A wide concentration range (e.g., 1 nM to 10 µM) is recommended to capture the full dose-response curve and identify a potential "hook effect".[20]

    • Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 16-24 hours).[20] Include a vehicle-only (DMSO) control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them directly in the wells using ice-cold RIPA buffer.

    • Harvest the lysate and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[12]

    • Transfer the separated proteins to a PVDF membrane.[10]

    • Block the membrane for 1 hour at room temperature in blocking buffer.[10]

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.[10]

    • Wash the membrane with TBST (3x, 10 min each).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST (3x, 10 min each).

    • Incubate the membrane with ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[12]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein for each treatment relative to the vehicle control (set to 100%).

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[10][21]

Western_Blot_Workflow Start Seed Cells in 6-well Plates Treat Treat with PROTAC (Dose-Response, 24h) Start->Treat Lyse Lyse Cells & Quantify Protein (RIPA, BCA Assay) Treat->Lyse Load Load Equal Protein Run SDS-PAGE Lyse->Load Transfer Transfer to PVDF Membrane Load->Transfer Block Block Membrane (5% Milk in TBST) Transfer->Block ProbePOI Incubate with Primary Ab (anti-POI) Block->ProbePOI Secondary Incubate with Secondary Ab (HRP-conjugated) ProbePOI->Secondary ProbeLoading Re-probe with Loading Ab (anti-GAPDH) ProbeLoading->Secondary Visualize Add ECL & Image Bands Secondary->Visualize Visualize->ProbeLoading Strip & Analyze Densitometry Analysis Calculate DC50 & Dmax Visualize->Analyze

Figure 2. Experimental workflow for validating PROTAC activity via Western Blot.

Data Interpretation & Troubleshooting

A successful VHL-based PROTAC will exhibit a dose-dependent decrease in the level of the target protein.

ObservationPotential CauseRecommended Action
No Degradation 1. Poor cell permeability. 2. Ineffective ternary complex formation. 3. Low expression of VHL in the cell line.1. Evaluate cell permeability. 2. Redesign the linker (length/composition) or change the attachment point. 3. Confirm VHL expression in your cell model.
Bell-Shaped Curve ("Hook Effect") Formation of unproductive binary complexes (PROTAC-POI or PROTAC-VHL) at high concentrations, preventing ternary complex formation.[12][22][23]This is a common phenomenon for potent PROTACs.[12] The optimal therapeutic window lies at the bottom of the curve (Dmax). Report the DC50 and Dmax values accurately from the initial phase of the curve.
Incomplete Degradation (Low Dmax) 1. Rapid protein re-synthesis. 2. Sub-optimal ternary complex cooperativity. 3. PROTAC metabolic instability.1. Perform a time-course experiment to find the optimal degradation window. 2. Modify the linker or ligands to improve complex stability. 3. Assess the metabolic stability of the compound.
Off-Target Degradation The POI ligand or the PROTAC itself may induce degradation of other proteins.Perform proteomic studies (e.g., mass spectrometry) to assess the global effects of the PROTAC on the cellular proteome.

Self-Validation System: A crucial control experiment is to synthesize an "inactive" version of the PROTAC. This is typically done by modifying the VHL ligand (e.g., using an epimer) to abolish its binding to VHL.[20] This control compound should not induce degradation, confirming that the observed effect is dependent on VHL recruitment.

References

  • Khan, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041. Retrieved February 12, 2024, from [Link]

  • Maple, H. J., et al. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Retrieved February 12, 2024, from [Link]

  • Bednář, O., et al. (2025). Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs. Cellular and Molecular Life Sciences, 82(5), 153. Retrieved February 12, 2024, from [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7436-7453. Retrieved February 12, 2024, from [Link]

  • Dale, B., et al. (2025). Targeted protein degradation: current and future challenges. Signal Transduction and Targeted Therapy, 10(1), 1-4. Retrieved February 12, 2024, from [Link]

  • Lee, H., et al. (2025). Targeted protein degradation: therapeutic potential and challenges of PROTACs and molecular glues. Journal of Biomedical and Translational Research, 26(2), 53-62. Retrieved February 12, 2024, from [Link]

  • Zhang, X., et al. (2025). Targeted protein degradation: species, diseases and efficient utilization. Journal of Nanobiotechnology, 23(1), 1-28. Retrieved February 12, 2024, from [Link]

  • Ishida, T., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. Retrieved February 12, 2024, from [Link]

  • El-Sahhar, S., et al. (2025). Mechanisms of resistance to VHL loss-induced genetic and pharmacological vulnerabilities. EMBO Molecular Medicine, e18443. Retrieved February 12, 2024, from [Link]

  • Frost, J., et al. (2020). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. Journal of Biological Chemistry, 295(26), 8783-8794. Retrieved February 12, 2024, from [Link]

  • Marín-Ramos, N. I., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 14(15), 3749. Retrieved February 12, 2024, from [Link]

  • Degorce, F., et al. (2023). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. Journal of Chemical Information and Modeling, 63(17), 5285-5301. Retrieved February 12, 2024, from [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17). Retrieved February 12, 2024, from [Link]

  • Frost, J., et al. (2021). VHL ligand binding increases intracellular level of VHL. bioRxiv. Retrieved February 12, 2024, from [Link]

  • Ciulli, A., et al. (2022). Crystallization of VHL-based PROTAC-induced ternary complexes. Methods in Enzymology, 675, 235-260. Retrieved February 12, 2024, from [Link]

  • Chen, H., et al. (2024). Modeling PROTAC degradation activity with machine learning. Chalmers Research. Retrieved February 12, 2024, from [Link]

  • van der Tempel, T., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved February 12, 2024, from [Link]

  • Possible mechanisms of resistance to CRBN- and VHL-recruiting PROTACs... (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect - MarinBio. (n.d.). MarinBio. Retrieved February 12, 2024, from [Link]

  • Boyd, A., et al. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. Retrieved February 12, 2024, from [Link]

  • Investigations into Linker Effects of DNA-VHL Ligand Conjugates by Multiplexed Affinity Measurements Using Focal Molography - ChemRxiv. (n.d.). ChemRxiv. Retrieved February 12, 2024, from [Link]

  • Synthesis of VHL ligand 122 with an (S)-methyl group on the benzylic... (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives - Selvita. (2025). Selvita. Retrieved February 12, 2024, from [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC. (n.d.). NCBI. Retrieved February 12, 2024, from [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Retrieved February 12, 2024, from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

The N-Methyl Group: A Subtle Change with a Profound Impact on Biological Activity

A Senior Application Scientist's Guide to Assessing a Key Structural Modification in Drug Discovery In the intricate dance of drug design, even the smallest structural modification can lead to dramatic shifts in a molecu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Assessing a Key Structural Modification in Drug Discovery

In the intricate dance of drug design, even the smallest structural modification can lead to dramatic shifts in a molecule's biological activity. Among these, the addition of a single methyl group to a nitrogen atom—a process known as N-methylation—stands out as a deceptively simple yet powerful tool in the medicinal chemist's arsenal. This guide provides a comprehensive comparison of N-methylated compounds against their non-methylated counterparts, offering researchers, scientists, and drug development professionals a framework for assessing the impact of this critical modification, supported by experimental data and detailed protocols.

The strategic placement of an N-methyl group can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties. It can be the key to unlocking a candidate's therapeutic potential or, conversely, the reason for its failure. Understanding the causality behind these changes is paramount for rational drug design.

The Double-Edged Sword: Pharmacokinetic Consequences of N-Methylation

The introduction of an N-methyl group can have a multifaceted impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. These changes are often context-dependent, highlighting the necessity of empirical evaluation.

Solubility and Lipophilicity: A Delicate Balance

A common misconception is that N-methylation uniformly decreases aqueous solubility and increases lipophilicity due to the addition of a hydrophobic methyl group. While this holds true in some cases, the reality is far more nuanced. The effect of N-methylation is highly dependent on the local chemical environment and the overall molecular architecture.[1]

N-methylation of secondary amides, for instance, can surprisingly lead to an increase in aqueous solubility. This is often attributed to a disruption of intermolecular hydrogen bonding and a change in the molecule's conformation, which can expose more polar surface area to the solvent.[2] Conversely, N-methylation of sulfonamides consistently decreases solubility and increases lipophilicity.[2]

Compound Class Effect of N-Methylation on Solubility Effect of N-Methylation on Lipophilicity (LogD) Causality Reference
Secondary Amides (Aliphatic) Small IncreaseIncreaseDisruption of crystal lattice packing.
Secondary Amides (Aromatic) Pronounced IncreaseLess Impact or DecreaseConformational changes exposing polar regions.
Sulfonamides DecreaseIncreaseMinimal conformational change; addition of a hydrophobic group.[2]
Secondary Amines Little ImpactIncreaseIncreased hydrophobicity with minimal change in pKa.
Ureas (Aromatic) Considerable IncreaseIncreaseIncreased conformational freedom.
Membrane Permeability: Unlocking Cellular Access

The ability of a drug to cross biological membranes is a critical determinant of its oral bioavailability and its capacity to reach intracellular targets. N-methylation can significantly enhance membrane permeability by removing a hydrogen bond donor, thereby reducing the desolvation penalty associated with transitioning from an aqueous environment to the lipophilic core of a membrane.[3] This modification can also induce a more "bioactive" conformation that is favorable for passive diffusion.[4]

However, the impact is not always positive. In some instances, the increased rigidity or altered shape resulting from N-methylation can be detrimental to permeability.[5]

Compound Modification Permeability Assay Permeability Coefficient (Papp) (10⁻⁶ cm/s) Fold Change Reference
Cyclic Hexapeptide 1Non-methylatedRRCK cell monolayer~0.5-[4]
Cyclic Hexapeptide 3Partially N-methylatedRRCK cell monolayer~1.5~3[4]
Cyclic Hexapeptide 2Non-methylatedRRCK cell monolayer~0.2-[4]
Cyclic Hexapeptide 4Partially N-methylatedRRCK cell monolayer~2.0~10[4]
N-Sulfonylhydrazone (LASSBio-1771)Non-N-methylatedPAMPANot Detected-[6][7]
N-Sulfonylhydrazone (LASSBio-1772)N-methylatedPAMPADetected (Brain Penetration)N/A[6][7]
Metabolic Stability: A Shield Against Degradation

One of the most significant advantages of N-methylation is its ability to enhance metabolic stability. The N-methyl group can act as a steric shield, protecting adjacent labile functional groups from enzymatic degradation by cytochrome P450 (CYP) enzymes.[6][8] This can lead to a longer in vivo half-life and improved therapeutic efficacy. For example, in a study of N-sulfonylhydrazones, the N-methylated analog LASSBio-1772 exhibited a significantly longer half-life in human liver microsomes compared to its non-methylated counterpart.[9]

It is crucial to note that N-demethylation itself can be a metabolic pathway.[10] Therefore, while N-methylation can block metabolism at one site, the methyl group itself can be a target for oxidation.

dot graph TD{ subgraph Non_Methylated_Compound [Non-Methylated Compound] A[Susceptible Site for Metabolism] end

} caption: "N-methylation can sterically hinder enzyme access."

Shifting the Balance: Pharmacodynamic Implications of N-Methylation

The introduction of an N-methyl group can dramatically alter how a molecule interacts with its biological target, leading to changes in binding affinity, selectivity, and functional activity.

Receptor Binding Affinity and Biological Activity: A Contextual Tug-of-War

The impact of N-methylation on receptor binding is highly unpredictable and must be determined empirically.[11] By constraining the conformation of a molecule, N-methylation can pre-organize it into a bioactive conformation, thereby enhancing binding affinity.[3] Conversely, it can lock the molecule into an inactive conformation, leading to a loss of activity.[11]

A classic example is the development of the anticancer drug Tazemetostat, where the addition of methyl groups, including N-methylation, led to a greater than 100,000-fold improvement in activity.[12] In contrast, a study on melanocortin peptides found that N-methylation of active backbone cyclic peptides rendered them biologically inactive.

Compound Target Metric Non-Methylated Value N-Methylated Value Fold Change Reference
EZH2 Inhibitor (Analog 4)EZH2IC50 (nM)>50,0004,900 (Analog 5)>10[12]
PDE4D Inhibitor (Analog 61)PDE4D3IC50 (µM)110.47 (Analog 62)~23[12]
DNMT1 Inhibitor (Analog 1)DNMT1IC50 (µM)~369 (Analog 5)4[13]
Hsp90 InhibitorHsp90Binding Affinity (Kd, µM)1.8>100>55 (Decrease)[11]

dot graph TD{ subgraph Favorable_Conformation [Favorable Conformation] A[N-Methyl Group] --"Induces"--> B(Bioactive Conformation); B --"Enhanced Binding"--> C[Receptor]; end

} caption: "N-methylation's conformational influence on binding."

Experimental Protocols for a Self-Validating Assessment

To rigorously assess the impact of N-methylation, a series of well-controlled experiments are essential. The following protocols provide a framework for generating reliable and comparative data.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay is a high-throughput method to predict passive membrane permeability.

Objective: To determine the permeability coefficient (Papp) of N-methylated and non-methylated analogs.

Methodology:

  • Prepare the Donor Plate:

    • Coat the filter membrane of each well of a 96-well donor plate with 5 µL of a 1% (w/v) solution of lecithin in dodecane.

    • Prepare stock solutions of the test compounds (N-methylated and non-methylated) in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solutions in a buffer (e.g., PBS, pH 7.4) to the desired final concentration (typically 100-200 µM), ensuring the final DMSO concentration is ≤1%.

    • Add 200 µL of the test compound solutions to the donor wells.

  • Prepare the Acceptor Plate:

    • Add 300 µL of the same buffer used in the donor plate to each well of a 96-well acceptor plate.

  • Assemble and Incubate:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (typically 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis:

    • Calculate the permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where:

      • Vd and Va are the volumes of the donor and acceptor wells, respectively.

      • A is the area of the filter membrane.

      • t is the incubation time.

      • [C]a is the concentration of the compound in the acceptor well.

      • [C]eq is the equilibrium concentration, calculated as ([C]d * Vd + [C]a * Va) / (Vd + Va).

dot graph TD{ A[Prepare Donor Plate with Lipid Membrane and Compound] --> B[Prepare Acceptor Plate with Buffer]; A --> C{Assemble Sandwich}; B --> C; C --> D[Incubate with Shaking]; D --> E[Separate Plates and Analyze Concentrations]; E --> F[Calculate Permeability Coefficient];

} caption: "Workflow for the PAMPA experiment."

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily CYPs.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of N-methylated and non-methylated analogs.

Methodology:

  • Prepare Incubation Mixtures:

    • Thaw pooled human liver microsomes on ice.

    • In a 96-well plate, prepare incubation mixtures containing phosphate buffer (pH 7.4), the test compound (at a final concentration of 1 µM), and liver microsomes (0.5 mg/mL protein).

    • Prepare a parallel set of incubations without the cofactor NADPH to serve as a negative control.

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

dot graph TD{ A[Prepare Incubation Mixtures with Microsomes and Compound] --> B[Pre-incubate at 37°C]; B --> C[Initiate Reaction with NADPH]; C --> D[Stop Reaction at Time Points]; D --> E[Process and Analyze Samples by LC-MS/MS]; E --> F[Calculate Half-life and Intrinsic Clearance];

} caption: "Metabolic stability assay workflow."

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound to its target receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of N-methylated and non-methylated analogs for their target receptor.

Methodology:

  • Prepare Reagents:

    • Prepare a membrane fraction from cells or tissues expressing the target receptor.

    • Select a suitable radioligand with high affinity and specificity for the receptor.

    • Prepare serial dilutions of the unlabeled test compounds (N-methylated and non-methylated).

  • Set up the Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • The membrane preparation.

      • The radioligand at a fixed concentration (typically at or below its Kd value).

      • The unlabeled test compound at varying concentrations.

    • Include controls for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubate:

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separate Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantify Bound Radioactivity:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot graph TD{ A[Prepare Reagents: Membranes, Radioligand, Test Compounds] --> B[Set up Assay Plate]; B --> C[Incubate to Reach Equilibrium]; C --> D[Filter to Separate Bound and Free Ligand]; D --> E[Quantify Bound Radioactivity]; E --> F[Calculate IC50 and Ki Values];

} caption: "Competitive radioligand binding assay workflow."

Conclusion: A Strategic Consideration in Drug Design

The N-methyl group, though small, is a powerful modulator of biological activity. Its effects are not always predictable, necessitating a thorough and systematic experimental evaluation. By understanding the underlying principles of how N-methylation influences a molecule's physicochemical properties and its interaction with biological systems, researchers can more effectively leverage this modification to design safer and more effective therapeutics. The protocols and comparative data presented in this guide offer a robust framework for making data-driven decisions in the complex and challenging process of drug discovery and development.

References

  • Ritchie, T. J., Macdonald, S. J. F., & Pickett, S. D. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 6(10), 1787-1797. [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015, November 4). PharmaCompass. [Link]

  • Ritchie, T. J., Macdonald, S. J. F., & Pickett, S. D. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Semantic Scholar. [Link]

  • Ritchie, T. J., Macdonald, S. J. F., & Pickett, S. D. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. ResearchGate. [Link]

  • Ovadia, O., Greenberg, L., Lau, Y. H., Gilon, C., & Hoffman, A. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(2), 479-487. [Link]

  • Uddin, R., & Mobassir, M. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]

  • Hewitt, W. M., Le, K., Lee, J., D'Souza, M., Cirelli, M., & Lokey, R. S. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. [Link]

  • Loffredo, M. R., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Re-evaluating the role of the N-methyl group in peptide macrocycles. (2016, April 19). PubMed. [Link]

  • N-methylation generally correlates with permeability Box plot of... (n.d.). ResearchGate. [Link]

  • Wang, L., Liu, T., & Zhang, W. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Semantic Scholar. [Link]

  • Rovero, P., Pestellini, V., Patacchini, R., Santicioli, P., Maggi, C. A., & Meli, A. (1987). Synthesis and biological activity of N-methylated analogues of neurokinin A. PubMed. [Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. (2008). ResearchGate. [Link]

  • Lima, L. M., Fraga, C. A. M., & Barreiro, E. J. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. [Link]

  • Lima, L. M., Fraga, C. A. M., & Barreiro, E. J. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones. ResearchGate. [Link]

  • Lima, L. M., Fraga, C. A. M., & Barreiro, E. J. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38752-38765. [Link]

  • Jiang, J., Pang, X., Li, L., Dai, X., Diao, X., Chen, X., Zhong, D., Wang, Y., & Chen, Y. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. PMC. [Link]

  • Valente, S., Trisciuoglio, D., De Luca, T., Nebbioso, A., Polletta, L., & Altucci, L. (2013). Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. PMC. [Link]

  • Kuck, D., Singh, N., Lyko, F., & Medina-Franco, J. L. (2019). Expanding the Structural Diversity of DNA Methyltransferase Inhibitors. PMC. [Link]

  • Lima, L. M., Fraga, C. A. M., & Barreiro, E. J. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PubMed. [Link]

  • Lin, R. K., & Momparler, R. L. (2005). Comparison of biological effects of non-nucleoside DNA methylation inhibitors versus 5-aza-2'-deoxycytidine. PubMed. [Link]

  • IC 50 values for six DNMT inhibitors. (n.d.). ResearchGate. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

  • Wang, Y., Li, M., Zhang, Y., & Zhang, J. (2025). Drug Metabolism and Pharmacokinetic Evaluation of a Novel RNase H2 Inhibitor for the Treatment of Triple-Negative Breast Cancer. MDPI. [Link]

  • Neel, N., & Schramm, V. L. (2016). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 14(48), 11463-11473. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate, grounded in established safety principles and regulatory frameworks.

Hazard Assessment: Understanding the Compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for the free base form of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate may not always be readily available, we can infer its likely hazard profile from its hydrochloride salt, a common and closely related form. This assessment dictates the necessary handling precautions and disposal pathway.

The hydrochloride salt of this compound presents several hazards that should be assumed for the free base as a matter of prudent practice[1].

Hazard ClassificationGHS Hazard StatementDescriptionSignal WordPictogram
Acute Toxicity (Oral) H302Harmful if swallowed.Warning GHS07
Skin Corrosion/Irritation H315Causes skin irritation.Warning GHS07
Serious Eye Damage/Irritation H319Causes serious eye irritation.Warning GHS07
Specific Target Organ Toxicity H335May cause respiratory irritation.Warning GHS07

This data is based on the hydrochloride salt and should be used as a conservative proxy for the free base.

The causality behind these classifications lies in the chemical nature of the compound. As an amino acid ester, it can be readily hydrolyzed, and its amine group can exhibit basic properties, leading to irritation of the skin, eyes, and respiratory tract.

The Regulatory Imperative: RCRA and Generator Responsibility

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. A core tenet of RCRA is the concept of "cradle-to-grave" responsibility, which holds the generator of the waste accountable for its safe management from creation to final disposal[4][5].

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and ensuring compliance. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [3].

Step-by-Step Disposal Protocol

This protocol provides a direct, operational workflow for the safe disposal of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the following:

  • Safety Goggles: To protect against splashes causing serious eye irritation.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be inspected for integrity before use.

  • Laboratory Coat: To prevent skin contact.

Step 2: Waste Characterization and Segregation Proper segregation is critical to prevent dangerous chemical reactions within a waste container[3].

  • Identify the Waste Stream: This compound is a non-halogenated organic chemical.

  • Check for Incompatibilities: Keep this waste stream separate from:

    • Strong oxidizing agents

    • Strong acids and bases

    • Reactive chemicals

  • Aqueous vs. Organic: Do not mix aqueous waste with this organic solvent-based waste.

Step 3: Select and Label the Waste Container

  • Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with the compound. Plastic (e.g., polyethylene) or glass bottles are typically appropriate, with plastic being preferred to minimize breakage risk[3]. The container must have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with an official EHS Hazardous Waste tag before any waste is added[3]. The label must include:

    • The words "Hazardous Waste"[3].

    • The full, unabbreviated chemical name: "methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate"[3].

    • The approximate concentration and quantity.

    • The date of waste generation (the date the first drop of waste enters the container)[3].

    • The Principal Investigator's name and lab location[3].

    • The appropriate hazard pictograms (e.g., GHS07 Exclamation Mark)[3].

Step 4: Accumulation and Storage

  • Keep Containers Closed: The waste container must be kept sealed at all times, except when adding waste. This prevents the release of vapors and potential spills[6].

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel[2].

  • Secondary Containment: Place the liquid waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills[2].

Step 5: Arrange for Final Disposal

  • Contact EHS: Once the container is full or you are ready to have it removed, follow your institution's specific procedures for waste pickup. This typically involves submitting a completed hazardous waste form to the EHS office[3].

  • Do Not Overfill: Leave adequate headspace in the container (at least 10%) to allow for vapor expansion.

Managing Spills and Decontaminating Containers

Spill Response:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • For minor spills, and only if you are trained to do so, use a chemical spill kit with an absorbent appropriate for organic compounds.

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

Empty Container Decontamination: Containers that held methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate are not considered "empty" until properly decontaminated.

  • Rinse the container thoroughly with a suitable solvent (e.g., methanol or ethanol).

  • The first rinse must be collected and disposed of as hazardous waste [6].

  • After the initial rinse is collected, subsequent rinses with water may be permissible for drain disposal, but only if your local EHS guidelines allow it. Always confirm with your EHS office[6].

  • Once decontaminated, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle[6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate.

G A Identify Waste: methyl (2S,3S)-3-methyl-2- (methylamino)pentanoate B Assess Hazards: Irritant, Harmful if Swallowed (GHS07) A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Select Compatible Waste Container (e.g., PE Bottle) E Affix & Complete EHS Hazardous Waste Label D->E F Add Waste to Container E->F G Store in Designated Area with Secondary Containment H Keep Container Securely Closed G->H I Container Full or Disposal Needed? H->I I->G No J Submit Pickup Request to EHS Office I->J Yes K EHS Collects Waste for Final Disposal J->K

Caption: Disposal workflow for methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate, upholding your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.
  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. (2026, February 4). Triumvirate Environmental.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • (2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate hydrochloride. MilliporeSigma.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.

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